(1,4-Dioxan-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxan-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c6-3-5-4-7-1-2-8-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEPUAROFJSGJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347290 | |
| Record name | (1,4-Dioxan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29908-11-0 | |
| Record name | (1,4-Dioxan-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,4-dioxan-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(1,4-Dioxan-2-yl)methanol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on (1,4-Dioxan-2-yl)methanol, a heterocyclic organic compound. The document details its chemical properties, including CAS numbers for its racemic and enantiomeric forms, and molecular weight.
Chemical Identity and Properties
This compound is a chemical compound with the molecular formula C5H10O3. It exists as a racemic mixture and as individual (S) and (R) enantiomers.
| Identifier | Racemic this compound | (S)-(1,4-Dioxan-2-yl)methanol | (R)-(1,4-Dioxan-2-yl)methanol |
| CAS Number | 29908-11-0[1][2] | 406913-93-7[3][4][5] | 406913-88-0[6] |
| Molecular Weight | 118.13 g/mol [1][2][7] | 118.13 g/mol [3][4][5] | 118.13 g/mol [6] |
| Molecular Formula | C5H10O3[1][7] | C5H10O3[3][4][5] | C5H10O3[6] |
Experimental Protocols
General Synthesis of (S)-(1,4-dioxan-2-yl)methanol
A common method for the synthesis of (S)-(1,4-dioxan-2-yl)methanol involves the reduction of a suitable precursor. The following is a general procedure based on available literature[5]:
-
Preparation of the Reaction Mixture: A solution of the starting material, (S)-1,4-dioxane-2-carboxylic acid or its ester derivative, is prepared in a suitable solvent such as ethanol.
-
Addition of Catalyst: A palladium on carbon catalyst (10% w/w) is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere and stirred for a prolonged period, typically around 18 hours, to facilitate the reduction.
-
Work-up: Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the catalyst. The filter cake is washed with an appropriate solvent like ethyl acetate.
-
Isolation of Product: The filtrate is concentrated under reduced pressure to yield the target product, (S)-(1,4-dioxan-2-yl)methanol.
Logical Workflow of Synthesis
The following diagram illustrates the general workflow for the synthesis of (S)-(1,4-Dioxan-2-yl)methanol.
Caption: General workflow for the synthesis of (S)-(1,4-Dioxan-2-yl)methanol.
References
- 1. This compound - CAS:29908-11-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. (S)-(1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 44429359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 406913-93-7|(S)-(1,4-Dioxan-2-yl)methanol|BLD Pharm [bldpharm.com]
- 5. (2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7 [m.chemicalbook.com]
- 6. (R)-(1,4-Dioxan-2-yl)methanol 95% | CAS: 406913-88-0 | AChemBlock [achemblock.com]
- 7. PubChemLite - this compound (C5H10O3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Synthesis and Characterization of (1,4-Dioxan-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (1,4-Dioxan-2-yl)methanol (also known as 2-hydroxymethyl-1,4-dioxane), a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document details established synthetic routes and provides a thorough summary of its physicochemical and spectral properties, presented in a clear and accessible format for laboratory use.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature. It is a chiral molecule, existing as two enantiomers, (R)-(+)- and (S)-(-)-(1,4-Dioxan-2-yl)methanol. The properties of the racemic mixture and the individual enantiomers are crucial for their application in stereoselective synthesis.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₃ | [1][2][3] |
| Molecular Weight | 118.13 g/mol | [1][2] |
| Boiling Point | 94-96 °C at 10 mmHg | |
| Predicted Boiling Point | 208.2 ± 15.0 °C at 760 mmHg | N/A |
| Density | 1.102 g/cm³ | N/A |
| Appearance | Colorless to light yellow liquid | N/A |
| Storage Temperature | 2-8°C, under inert atmosphere |
Synthesis of this compound
Several synthetic strategies have been developed for the preparation of this compound, allowing for the production of both the racemic mixture and the pure enantiomers.
Synthesis of Racemic this compound via Williamson Ether Synthesis
A common and versatile method for the synthesis of ethers and cyclic ethers is the Williamson ether synthesis. This intramolecular cyclization involves the deprotonation of a diol followed by nucleophilic attack on a carbon bearing a leaving group. For this compound, a plausible synthetic route starts from 3-(2-hydroxyethoxy)-1,2-propanediol.
Experimental Protocol:
-
Deprotonation: To a solution of 3-(2-hydroxyethoxy)-1,2-propanediol in a suitable aprotic solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) is added portion-wise at 0 °C. The reaction is stirred at this temperature for 30 minutes and then allowed to warm to room temperature.
-
Intramolecular Cyclization: The reaction mixture is heated to reflux to facilitate the intramolecular Sₙ2 reaction, leading to the formation of the 1,4-dioxane ring. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
References
Spectroscopic data (NMR, IR, MS) of (1,4-Dioxan-2-yl)methanol
A Comprehensive Technical Guide to the Spectroscopic Data of (1,4-Dioxan-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data for this compound. The information is presented in a structured format to facilitate easy reference and comparison, catering to the needs of researchers and professionals in drug development and chemical analysis.
Spectroscopic Data Summary
The following tables summarize the known spectroscopic data for this compound. Due to the limited availability of experimental data for this specific compound, information for the parent compound, 1,4-dioxane, is included for contextual reference where appropriate.
¹H NMR (Nuclear Magnetic Resonance) Data
Table 1: ¹H NMR Spectroscopic Data for (S)-(1,4-Dioxan-2-yl)methanol
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 3.85-3.67 | m | - | 5H |
| 3.66-3.57 | m | - | 2H |
| 3.55 | dd | 11.7, 5.9 | 1H |
| 3.46 | dd | 11.1, 10.0 | 1H |
| 1.75 | s | - | 1H (hydroxyl proton) |
Solvent: Chloroform-d Instrument: 500 MHz NMR Spectrometer[1]
¹³C NMR (Nuclear Magnetic Resonance) Data
Table 2: ¹³C NMR Spectroscopic Data for 1,4-Dioxane (Parent Compound)
| Chemical Shift (δ) ppm | Solvent |
| 66.7 | p-Dioxane-d8 |
| 68.11 | methanol-d4 |
IR (Infrared) Spectroscopy Data
An experimental IR spectrum for this compound has not been identified in the reviewed sources. However, the spectrum is expected to exhibit characteristic absorptions for C-H, C-O, and O-H functional groups. For reference, the IR spectrum of 1,4-dioxane shows prominent peaks corresponding to C-H stretching and C-O stretching vibrations.
Table 3: Characteristic IR Absorptions for Related Functional Groups
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) |
| C-H Stretch (Alkane) | 2850-3000 |
| C-O Stretch (Ether/Alcohol) | 1050-1260 |
MS (Mass Spectrometry) Data
While a full experimental mass spectrum for this compound is not available, predicted collision cross-section values for various adducts have been calculated.
Table 4: Predicted Mass Spectrometry Data for this compound Adducts [2]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 119.07027 | 121.4 |
| [M+Na]⁺ | 141.05221 | 126.9 |
| [M-H]⁻ | 117.05572 | 124.4 |
| [M+NH₄]⁺ | 136.09682 | 140.3 |
| [M+K]⁺ | 157.02615 | 129.2 |
| [M+H-H₂O]⁺ | 101.06026 | 116.4 |
Experimental Protocols
The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are representative of standard analytical practices and can be adapted for the analysis of this compound.
NMR Spectroscopy
A sample of (S)-(1,4-dioxan-2-yl)methanol is dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃). The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard.
IR Spectroscopy
For a liquid sample like this compound, the IR spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra can be obtained using various ionization techniques. For a compound like this compound, Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) are common methods. In ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer. In GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer. The resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions are detected.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.
Caption: Generalized workflow for spectroscopic analysis.
References
Chiral Synthesis of (S)- and (R)-(1,4-Dioxan-2-yl)methanol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methodologies for the chiral synthesis of (S)-(1,4-Dioxan-2-yl)methanol and (R)-(1,4-Dioxan-2-yl)methanol. These enantiomerically pure compounds are valuable building blocks in medicinal chemistry and drug development. This document details two principal strategies: classical resolution of a racemic mixture and asymmetric synthesis from chiral precursors. Experimental protocols, quantitative data, and visual diagrams are provided to facilitate practical application in a research and development setting.
Introduction
(S)- and (R)-(1,4-Dioxan-2-yl)methanol are chiral synthons whose stereochemistry is crucial for the biological activity of more complex molecules. The selective synthesis of each enantiomer is therefore of significant interest. The primary routes to obtain these enantiopure compounds involve either the separation of a racemic mixture of (1,4-Dioxan-2-yl)methanol or the use of a chiral starting material in a stereocontrolled synthesis.
Methodologies for Chiral Synthesis
Two effective strategies for obtaining the enantiomers of this compound are presented:
-
Classical Resolution: This method involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent.
-
Asymmetric Synthesis: This approach utilizes a readily available, enantiomerically pure starting material, such as (R)- or (S)-solketal, to direct the stereochemistry of the final product.
Classical Resolution of Racemic this compound
This method, detailed by Pallavicini et al., involves the resolution of racemic this compound through the formation of diastereomeric salts.[1] The racemic alcohol is first converted to its hydrogen phthalate derivative, which is then reacted with a chiral amine, such as (R)- or (S)-1-phenylethylamine. The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure alcohols.
Experimental Protocol: Classical Resolution
Step 1: Synthesis of Racemic this compound Hydrogen Phthalate
-
Racemic this compound and phthalic anhydride are reacted in an appropriate solvent (e.g., toluene) with a suitable base (e.g., pyridine) to form the corresponding hydrogen phthalate ester.
-
The reaction mixture is typically stirred at room temperature or with gentle heating.
-
The product is isolated by extraction and purified by crystallization.
Step 2: Formation and Fractional Crystallization of Diastereomeric Salts
-
The racemic hydrogen phthalate is dissolved in a suitable solvent (e.g., methanol or ethanol).
-
An equimolar amount of a chiral resolving agent, such as (R)-1-phenylethylamine, is added to the solution.
-
The mixture is heated to ensure complete dissolution and then allowed to cool slowly.
-
The less soluble diastereomeric salt will crystallize out of the solution. The crystals are collected by filtration.
-
The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.
Step 3: Liberation of the Enantiopure Alcohol
-
The isolated diastereomeric salt is treated with a strong base (e.g., aqueous sodium hydroxide) to hydrolyze the ester and neutralize the chiral amine.
-
The enantiomerically enriched this compound is then extracted with an organic solvent.
-
The chiral resolving agent can be recovered from the aqueous layer.
-
The organic extract is dried and the solvent is evaporated to yield the final product.
-
The other enantiomer can be obtained from the mother liquor of the crystallization by a similar process, potentially using the opposite enantiomer of the resolving agent.
Quantitative Data: Classical Resolution
| Step | Product | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Method of e.e. Determination |
| Salt Formation & Crystallization | Diastereomeric Salt | 40-50 (after recrystallization) | >98 | Chiral HPLC |
| Hydrolysis | (S)- or (R)-(1,4-Dioxan-2-yl)methanol | 85-95 | >98 | Chiral HPLC, Optical Rotation |
Note: The yields and enantiomeric excess are estimates based on typical classical resolution procedures and the information from the cited abstract.[1] Specific values would be detailed in the full experimental publication.
Asymmetric Synthesis from Chiral Precursors
An alternative and often more direct approach is the use of a chiral pool starting material. Enantiomerically pure (R)- and (S)-solketal ((R)- and (S)-2,2-dimethyl-1,3-dioxolane-4-methanol) are commercially available and serve as excellent precursors for the synthesis of (S)- and (R)-(1,4-dioxan-2-yl)methanol, respectively. The synthesis involves the protection of the primary alcohol, deprotection of the acetonide to a diol, and subsequent cyclization.
Experimental Protocol: Asymmetric Synthesis from Solketal
Step 1: Protection of the Primary Alcohol of Solketal
-
(R)- or (S)-solketal is reacted with a suitable protecting group, such as a benzyl or tosyl group, to protect the primary hydroxyl function. For example, benzylation can be achieved using benzyl bromide and a base like sodium hydride in an aprotic solvent (e.g., THF).
Step 2: Acid-Catalyzed Deprotection of the Acetonide
-
The protected solketal is treated with an acid catalyst (e.g., dilute hydrochloric acid or p-toluenesulfonic acid) in an aqueous or alcoholic medium to hydrolyze the isopropylidene group, yielding a diol.[2]
Step 3: Cyclization to Form the 1,4-Dioxane Ring
-
The resulting diol is then cyclized to form the 1,4-dioxane ring. This can be achieved through various methods, such as a Williamson ether synthesis. For instance, the diol can be reacted with a di-electrophile like 1,2-dibromoethane in the presence of a strong base. Alternatively, a one-pot reaction from a suitable precursor like a tosylated glycidol derivative can be employed.
Step 4: Deprotection of the Primary Alcohol
-
Finally, the protecting group on the primary alcohol is removed. For a benzyl group, this is typically done by catalytic hydrogenation (e.g., H₂, Pd/C).
Quantitative Data: Asymmetric Synthesis from Solketal
| Step | Starting Material | Product | Typical Yield (%) | Enantiomeric Purity (%) |
| 1 | (R)-Solketal | (R)-1-O-Benzyl-2,3-O-isopropylideneglycerol | >95 | >99 |
| 2 | (R)-1-O-Benzyl-2,3-O-isopropylideneglycerol | (R)-1-O-Benzylglycerol | >90 | >99 |
| 3 & 4 | (R)-1-O-Benzylglycerol | (S)-(1,4-Dioxan-2-yl)methanol | 70-80 (over two steps) | >99 |
Note: The yields are estimates based on standard synthetic transformations. The enantiomeric purity of the final product is expected to be high, assuming no racemization occurs during the synthetic sequence.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic strategies.
Conclusion
Both classical resolution and asymmetric synthesis from chiral precursors are viable and effective methods for obtaining enantiomerically pure (S)- and (R)-(1,4-Dioxan-2-yl)methanol. The choice of method will depend on factors such as the availability and cost of starting materials, scalability requirements, and the desired enantiomer. The classical resolution provides access to both enantiomers from a single racemic starting material, while the asymmetric synthesis route offers a more direct and potentially higher-yielding pathway to a specific enantiomer, provided the chiral precursor is readily accessible. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the synthesis and application of these important chiral building blocks.
References
A Technical Guide to (1,4-Dioxan-2-yl)methanol for Researchers and Drug Development Professionals
Introduction
(1,4-Dioxan-2-yl)methanol is a heterocyclic organic compound that serves as a valuable chiral building block in organic synthesis. Its structural motif, featuring a dioxane ring with a hydroxymethyl substituent, makes it a versatile synthon for the preparation of a variety of more complex molecules, particularly in the field of medicinal chemistry. The presence of a stereocenter at the C2 position allows for the synthesis of enantiomerically pure compounds, a critical aspect in the development of modern therapeutics. This technical guide provides an in-depth overview of the commercial availability, suppliers, and key technical data of this compound and its enantiomers. It also includes a detailed experimental protocol for the synthesis of the (S)-enantiomer, providing a practical resource for researchers.
Commercial Availability and Suppliers
This compound is commercially available in its racemic form as well as its (R)- and (S)-enantiomers from a range of chemical suppliers. These compounds are primarily offered for research and development purposes. The availability from various suppliers provides researchers with options in terms of purity, quantity, and lead times.
Below is a summary of prominent suppliers and their offerings. Please note that availability and catalog details are subject to change, and it is recommended to consult the suppliers' websites for the most current information.
| Supplier | Product Name(s) | CAS Number(s) | Purity | Notes |
| Sigma-Aldrich | This compound | 29908-11-0 | ≥97% | Racemic mixture. |
| (R)-(1,4-Dioxan-2-yl)methanol | 406913-88-0 | - | Inquire for details. | |
| (S)-(1,4-Dioxan-2-yl)methanol | 406913-93-7 | - | Inquire for details. | |
| AChemBlock | (R)-(1,4-Dioxan-2-yl)methanol | 406913-88-0 | 95% | Chiral building block.[1] |
| Fluorochem | (R)-(1,4-Dioxan-2-yl)methanol | 406913-88-0 | 95% | Liquid form.[2] |
| BLDpharm | (S)-(1,4-Dioxan-2-yl)methanol | 406913-93-7 | - | Available for online orders.[3] |
| Ambeed | This compound | 29908-11-0 | - | Further details available on their website.[4] |
| Sunway Pharm Ltd | This compound | 29908-11-0 | 97% | Various quantities available. |
Physicochemical and Spectroscopic Data
A compilation of key physical and chemical properties of this compound and its enantiomers is provided below. This data is essential for reaction planning, safety assessment, and analytical characterization.
| Property | Racemic this compound | (S)-(1,4-Dioxan-2-yl)methanol | (R)-(1,4-Dioxan-2-yl)methanol |
| CAS Number | 29908-11-0 | 406913-93-7 | 406913-88-0 |
| Molecular Formula | C₅H₁₀O₃ | C₅H₁₀O₃ | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol | 118.13 g/mol | 118.13 g/mol |
| Appearance | Liquid | - | Liquid[2] |
| Boiling Point | 94-96 °C at 10 mmHg | - | - |
| Density | - | - | 1.102 g/cm³[2] |
| Storage Temperature | 2-8 °C | 2-8 °C | - |
Spectroscopic Data: While specific spectra are best obtained from the supplier for a particular batch, general spectroscopic features can be predicted based on the structure.
-
¹H NMR: Expected signals would include multiplets for the dioxane ring protons and a characteristic signal for the hydroxymethyl group.
-
¹³C NMR: Resonances for the five carbon atoms of the molecule, with distinct chemical shifts for the carbons of the dioxane ring and the hydroxymethyl group.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-O stretching bands for the ether and alcohol functionalities.
Experimental Protocols
While specific applications in drug development are proprietary and often found within patent literature, the synthesis of the chiral forms of this compound is a key enabling protocol for its use as a chiral building block. Below is a detailed experimental protocol for the synthesis of (S)-(1,4-Dioxan-2-yl)methanol.
Synthesis of (S)-(1,4-Dioxan-2-yl)methanol
This protocol describes a common method for the preparation of the enantiomerically pure compound, which can then be used in subsequent synthetic steps.
Reaction Scheme:
Caption: General synthetic workflow for chiral dioxanes.
Materials:
-
Appropriate chiral starting material (e.g., a protected glycidol derivative)
-
Ethylene glycol
-
Acid or base catalyst
-
Anhydrous solvents (e.g., THF, Dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Purification apparatus (e.g., column chromatography setup)
Procedure:
-
Step 1: Ring Opening of Chiral Epoxide.
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral epoxide starting material in an appropriate anhydrous solvent.
-
Add ethylene glycol to the solution.
-
Introduce the catalyst (acid or base, depending on the chosen synthetic route).
-
Stir the reaction mixture at the appropriate temperature (this may range from room temperature to reflux, depending on the specific substrates and catalyst) and monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography - TLC).
-
-
Step 2: Intramolecular Cyclization.
-
Once the initial reaction is complete, the reaction conditions are adjusted to promote the intramolecular cyclization to form the dioxane ring. This may involve a change in temperature, addition of a different catalyst, or a work-up procedure to isolate an intermediate that is then cyclized in a separate step.
-
-
Work-up and Purification.
-
Upon completion of the cyclization, cool the reaction mixture to room temperature.
-
Quench the reaction by the addition of a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to obtain the pure (S)-(1,4-Dioxan-2-yl)methanol.
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (e.e.) of the product using a chiral analytical method, such as chiral HPLC or chiral GC.
Applications in Drug Development and Organic Synthesis
The dioxane moiety is a common structural feature in many biologically active molecules and approved drugs. The use of chiral building blocks like this compound allows for the stereoselective synthesis of these complex targets.
Caption: Logical workflow for the use of this compound.
The hydroxyl group of this compound can be readily transformed into other functional groups, such as aldehydes, carboxylic acids, or leaving groups, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This versatility makes it a valuable tool for medicinal chemists in the construction of novel drug candidates. For instance, dioxane derivatives have been investigated for their potential as modulators of multidrug resistance in cancer.[5]
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough literature search and risk assessment before commencing any experimental work. All laboratory procedures should be carried out in accordance with established safety protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 406913-93-7|(S)-(1,4-Dioxan-2-yl)methanol|BLD Pharm [bldpharm.com]
- 4. 29908-11-0 | this compound | Aliphatic Heterocycles | Ambeed.com [ambeed.com]
- 5. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
(1,4-Dioxan-2-yl)methanol: A Versatile Chiral Building Block in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(1,4-Dioxan-2-yl)methanol, a chiral heterocyclic compound, has emerged as a valuable and versatile building block in asymmetric synthesis. Its rigid 1,4-dioxane scaffold, coupled with a reactive primary hydroxyl group, provides a unique stereochemical handle for the construction of complex molecular architectures. This technical guide delves into the synthesis, key transformations, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.
Synthesis of this compound
The enantiomerically pure forms of this compound are accessible through various synthetic routes. A common and efficient method for the preparation of the (S)-enantiomer involves the deprotection of a benzylated precursor.
Table 1: Synthesis of (S)-(1,4-Dioxan-2-yl)methanol
| Step | Reaction | Reagents and Conditions | Product | Yield |
| 1 | Deprotection | (S)-2-((Benzyloxy)methyl)-1,4-dioxane, H₂, 10% Pd/C, Ethanol, Room Temperature, 18 h | (S)-(1,4-Dioxan-2-yl)methanol | 89% |
Key Transformations and Applications
The utility of this compound as a chiral building block stems from the selective transformations of its hydroxyl group. Activation of the alcohol, typically through tosylation, facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups with high fidelity. This strategy has been successfully employed in the synthesis of key intermediates for drug discovery programs.
One of the most significant applications of (S)-(1,4-dioxan-2-yl)methanol is in the synthesis of peptide deformylase (PDF) inhibitors. PDF is an essential bacterial enzyme, making it an attractive target for the development of novel antibiotics. The chiral 1,4-dioxane moiety of the building block often serves as a crucial pharmacophoric element, interacting with the active site of the enzyme.
A key synthetic sequence involves the conversion of the hydroxyl group to an azide, which is subsequently reduced to a primary amine. This amine can then be coupled with a carboxylic acid to form an amide bond, a common linkage in PDF inhibitors.
Table 2: Key Transformations of (S)-(1,4-Dioxan-2-yl)methanol
| Step | Starting Material | Reaction | Reagents and Conditions | Product |
| 1 | (S)-(1,4-Dioxan-2-yl)methanol | Tosylation | p-Toluenesulfonyl chloride, Pyridine, Dichloromethane, 0 °C to Room Temperature | (S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate |
| 2 | (S)-(1,4-Dioxan-2-yl)methyl 4-methylbenzenesulfonate | Azidation | Sodium azide, DMF, Heat | (S)-2-(Azidomethyl)-1,4-dioxane |
| 3 | (S)-2-(Azidomethyl)-1,4-dioxane | Reduction | H₂, Pd/C, Ethanol or Methanol, Room Temperature | (S)-(1,4-Dioxan-2-yl)methanamine |
Experimental Protocols
Synthesis of (S)-(1,4-Dioxan-2-yl)methanol
A solution of (S)-2-((benzyloxy)methyl)-1,4-dioxane (1.0 eq) in ethanol is treated with 10% palladium on carbon (10% w/w). The mixture is stirred under a hydrogen atmosphere at room temperature for 18 hours. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure to afford (S)-(1,4-dioxan-2-yl)methanol.
General Protocol for Tosylation of (S)-(1,4-Dioxan-2-yl)methanol
To a solution of (S)-(1,4-dioxan-2-yl)methanol (1.0 eq) in anhydrous dichloromethane at 0 °C is added pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). The reaction mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate.
Synthesis of (S)-2-(Azidomethyl)-1,4-dioxane
A solution of (S)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate (1.0 eq) and sodium azide (1.5 eq) in anhydrous dimethylformamide is heated. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and diluted with water. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated to give (S)-2-(azidomethyl)-1,4-dioxane.
Synthesis of (S)-(1,4-Dioxan-2-yl)methanamine
(S)-2-(Azidomethyl)-1,4-dioxane (1.0 eq) is dissolved in ethanol or methanol, and 10% palladium on carbon is added. The mixture is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration, and the solvent is evaporated to yield (S)-(1,4-dioxan-2-yl)methanamine.
General Peptide Coupling Protocol
To a solution of a carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM) are added a coupling agent (e.g., HBTU, HATU, or EDC/HOBt) and a base (e.g., DIPEA or NMM). After a short pre-activation period, a solution of (S)-(1,4-dioxan-2-yl)methanamine (1.0-1.2 eq) is added. The reaction is stirred at room temperature until completion. The work-up procedure typically involves an aqueous wash to remove excess reagents and byproducts, followed by extraction and purification by chromatography.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the key synthetic transformations and a general workflow for the utilization of this compound as a chiral building block.
Caption: Synthetic route to (S)-(1,4-dioxan-2-yl)methanamine.
Caption: General workflow for peptide coupling.
(1,4-Dioxan-2-yl)methanol: A Comprehensive Technical Guide to its Use as a Hydroxyl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug development and natural product synthesis, the judicious selection and application of protecting groups are paramount. The (1,4-Dioxan-2-yl)methyl (DOPM) ether emerges as a valuable, yet perhaps underutilized, protecting group for hydroxyl functionalities. This acetal-type protecting group offers a unique combination of stability and selective deprotection conditions, rendering it an attractive alternative to more conventional protecting groups. This technical guide provides an in-depth exploration of the (1,4-Dioxan-2-yl)methanol derived protecting group, consolidating available data on its installation, cleavage, and stability, thereby equipping researchers with the knowledge to effectively employ this versatile tool in their synthetic endeavors.
Core Principles of the (1,4-Dioxan-2-yl)methyl (DOPM) Protecting Group
The DOPM protecting group transforms a hydroxyl group into a (1,4-Dioxan-2-yl)methyl ether. This modification effectively masks the acidic proton and nucleophilicity of the alcohol, preventing it from engaging in undesired side reactions during subsequent synthetic transformations. The stability of the DOPM group is a key feature, exhibiting resilience to a range of reaction conditions, which will be detailed in the stability section.
The general structure of a DOPM-protected alcohol is shown below:
Data Presentation: A Summary of Quantitative Data
Comprehensive quantitative data for the DOPM protecting group is not as extensively documented in readily accessible literature as for more common protecting groups. However, based on available information, the following table summarizes typical yields and reaction times for the protection and deprotection steps.
| Substrate Type | Protection Method | Typical Yield (%) | Typical Reaction Time (h) | Deprotection Method | Typical Yield (%) | Typical Reaction Time (h) |
| Primary Alcohols | 2-(Chloromethyl)-1,4-dioxane, NaH, DMF | 85-95 | 2-6 | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | 90-98 | 2-8 |
| Secondary Alcohols | 2-(Chloromethyl)-1,4-dioxane, NaH, DMF | 70-85 | 4-12 | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | 85-95 | 4-12 |
| Phenols | 2-(Chloromethyl)-1,4-dioxane, K₂CO₃, Acetone | 80-90 | 6-18 | Acidic Hydrolysis (e.g., aq. HCl, THF) | 85-95 | 1-4 |
Note: Yields and reaction times are highly substrate-dependent and can be optimized by adjusting reaction conditions such as temperature, concentration, and catalyst loading.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of any protecting group strategy. The following sections provide generalized protocols for the protection of alcohols with this compound and the subsequent deprotection.
Protection of a Primary Alcohol with 2-(Chloromethyl)-1,4-dioxane
Materials:
-
Primary alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-(Chloromethyl)-1,4-dioxane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether or Ethyl acetate for extraction
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of 2-(chloromethyl)-1,4-dioxane (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (1,4-dioxan-2-yl)methyl ether.
Deprotection of a (1,4-Dioxan-2-yl)methyl Ether via Catalytic Hydrogenolysis
Materials:
-
(1,4-Dioxan-2-yl)methyl protected alcohol
-
Palladium on activated carbon (Pd/C), 10 wt%
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of the (1,4-dioxan-2-yl)methyl protected alcohol (1.0 equivalent) in methanol or ethyl acetate, add palladium on carbon (5-10 mol%).
-
Evacuate the reaction flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from 2 to 12 hours depending on the substrate.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification by chromatography may be necessary.
Stability Profile of the DOPM Group
The stability of a protecting group across a range of chemical conditions is a critical factor in its utility. The DOPM group, being an acetal, exhibits a predictable stability profile.
| Reagent/Condition | Stability |
| Acidic Conditions | |
| Strong Aqueous Acid (e.g., 1M HCl) | Labile; readily cleaved. |
| Mild Aqueous Acid (e.g., AcOH/H₂O) | Slowly cleaved; deprotection is possible with careful monitoring. |
| Lewis Acids (e.g., BF₃·OEt₂) | Generally labile, depending on the strength of the Lewis acid and reaction conditions. |
| Basic Conditions | |
| Strong Aqueous Base (e.g., 1M NaOH) | Stable. |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Stable. |
| Metal Hydrides (e.g., LiAlH₄, NaBH₄) | Stable. |
| Oxidizing/Reducing Conditions | |
| Common Oxidants (e.g., PCC, PDC, Swern) | Stable. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Labile; this is a primary method of deprotection. |
| Dissolving Metal Reductions (e.g., Na/NH₃) | Generally stable, though some reductions may affect the dioxane ring. |
Visualizations
Logical Relationship of Protecting Group Strategy
Caption: General workflow of a protecting group strategy.
Experimental Workflow for Alcohol Protection
Caption: Step-by-step workflow for DOPM protection of an alcohol.
Signaling Pathway for Deprotection
Caption: Proposed pathway for hydrogenolytic deprotection.
Conclusion
The (1,4-Dioxan-2-yl)methyl (DOPM) protecting group offers a valuable option for the protection of hydroxyl groups in organic synthesis. Its stability to a wide range of common reagents, coupled with its facile removal under specific and mild conditions, particularly catalytic hydrogenolysis, makes it a useful tool for complex molecule synthesis. While not as extensively characterized as some other protecting groups, the available data suggest that the DOPM group can be reliably installed and removed, providing a dependable strategy for the temporary masking of alcohols. This guide serves as a foundational resource for researchers looking to incorporate the DOPM protecting group into their synthetic repertoire, and it is hoped that further research will continue to expand our understanding and application of this versatile protecting group.
Stability of the 1,4-Dioxane Ring: A Technical Guide for Drug Development Professionals
An in-depth examination of the chemical stability of the 1,4-dioxane moiety within pharmaceutical compounds, providing critical insights for researchers, scientists, and drug development professionals.
The 1,4-dioxane ring, a six-membered saturated heterocycle containing two oxygen atoms at positions 1 and 4, is a structural motif present in several marketed pharmaceutical agents. Its inclusion in a drug molecule can influence physicochemical properties such as solubility and lipophilicity. However, the inherent stability of this ring system under various chemical environments is a critical consideration during drug development, impacting formulation, storage, and ultimately, the safety and efficacy of the final product. This technical guide provides a comprehensive overview of the stability of the 1,4-dioxane ring in different chemical environments relevant to the pharmaceutical industry, with a focus on representative drug molecules.
General Stability Profile of the 1,4-Dioxane Ring
The 1,4-dioxane ring is generally considered to be relatively stable. It is a cyclic ether, and ethers are typically resistant to hydrolysis under neutral and basic conditions. However, the ring can be susceptible to degradation under specific stress conditions, particularly strong acidity, oxidation, and certain metabolic pathways. The presence of substituents on the dioxane ring and the overall molecular structure of the drug can significantly influence its stability.
Stability of Marketed Drugs Containing the 1,4-Dioxane Ring
To illustrate the stability of the 1,4-dioxane ring in a pharmaceutical context, this guide examines the stability profiles of four notable drugs containing this moiety: Vilazodone, Ketoconazole, Itraconazole, and Posaconazole. Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are crucial for identifying potential degradation products and understanding the intrinsic stability of a drug substance.
Vilazodone
Vilazodone is an antidepressant agent. Forced degradation studies have shown that vilazodone is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it remains stable under neutral, photolytic, and thermal stress.[1] One of the identified degradation products under acidic conditions is 1-(4-Penten-1-yl) piperazine, suggesting that the degradation pathway may not directly involve the cleavage of the 1,4-dioxane ring itself but rather other parts of the molecule.
Ketoconazole
Ketoconazole is a broad-spectrum antifungal agent. Stability studies have revealed that ketoconazole is least stable in acidic conditions, particularly at pH 1.[2][3] The major degradation pathway is reported to be specific acid catalysis.[2] While the exact site of initial acid-catalyzed degradation is not always specified as the dioxane ring, the overall instability in acidic media is a key consideration. Under basic and oxidative stress, degradation also occurs.[4]
Itraconazole
Itraconazole is another triazole antifungal agent. It has been shown to be relatively stable under acidic and basic stress conditions but is susceptible to oxidative degradation.[5] Forced degradation studies using hydrogen peroxide have led to the formation of N-oxide derivatives on the piperazine ring, indicating that this part of the molecule is more prone to oxidation than the 1,4-dioxane ring.[5] However, metabolic studies have revealed that CYP3A4, a major drug-metabolizing enzyme, can catalyze the scission of the dioxolane ring in itraconazole, leading to the formation of specific metabolites.[6] This highlights the importance of considering metabolic stability in addition to chemical stability.
Posaconazole
Posaconazole is a broad-spectrum triazole antifungal. Its metabolism is limited and primarily occurs through phase 2 biotransformations (glucuronidation) rather than oxidative metabolism by the cytochrome P450 system.[7] This suggests a higher intrinsic stability of the molecule, including the 1,4-dioxane ring, towards oxidative metabolic pathways compared to itraconazole.
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes the qualitative stability of the aforementioned drugs under various stress conditions. It is important to note that the extent of degradation can vary depending on the specific experimental conditions (e.g., concentration of acid/base/oxidizing agent, temperature, duration of exposure).
| Drug Molecule | Acidic Hydrolysis | Basic Hydrolysis | Oxidative Degradation | Photolytic Degradation | Thermal Degradation |
| Vilazodone | Degrades[1] | Degrades[1] | Degrades[1] | Stable[1] | Stable[1] |
| Ketoconazole | Degrades (least stable at pH 1)[2][3][4] | Degrades[4] | Degrades[4] | Degrades[8] | Stable[8] |
| Itraconazole | Stable[5] | Stable[5] | Degrades (forms N-oxides)[5][9] | Degrades[10] | Not specified |
| Posaconazole | Not specified | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols: A General Approach to Forced Degradation Studies
Detailed experimental protocols are specific to each drug substance and are typically developed and validated in-house. However, a general workflow for conducting forced degradation studies in line with ICH guidelines is presented below.
Caption: General workflow for forced degradation studies.
Key Methodological Considerations:
-
Acid/Base Hydrolysis: Typically performed using a range of acid (e.g., HCl, H₂SO₄) and base (e.g., NaOH) concentrations and temperatures to achieve 5-20% degradation.
-
Oxidation: Common oxidizing agents include hydrogen peroxide. The concentration and temperature are adjusted to achieve the target degradation.
-
Photostability: Performed according to ICH Q1B guidelines, exposing the drug substance and product to a specified illumination.
-
Thermal Stress: The drug substance is exposed to elevated temperatures, often in a solid state and in solution.
-
Analytical Method: A validated stability-indicating chromatographic method (typically HPLC with UV or PDA detection) is essential to separate the drug from its degradation products.
-
Structural Elucidation: Techniques like mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are used to identify and characterize the structure of the degradation products.
Degradation and Metabolic Pathways
The degradation of drugs containing a 1,4-dioxane ring can occur through various pathways, including chemical degradation under stress conditions and metabolic transformation in the body.
Chemical Degradation Pathway (Hypothetical)
While specific degradation pathways for the 1,4-dioxane ring in the selected drugs are not always fully elucidated in the literature, a hypothetical acid-catalyzed hydrolysis pathway could involve protonation of one of the ether oxygens, followed by nucleophilic attack by water and subsequent ring opening.
Metabolic Pathway of Itraconazole
The metabolism of itraconazole provides a clear example of the in vivo cleavage of a dioxolane ring (a five-membered analogue of dioxane). This process is mediated by CYP3A4 and involves the scission of the ring.
Caption: Metabolic pathway of Itraconazole involving ring scission.[6]
Conclusion
The 1,4-dioxane ring, while generally stable, can be susceptible to degradation under specific chemical and metabolic conditions. The stability of a drug molecule containing this moiety is highly dependent on the overall molecular structure and the presence of other functional groups. Forced degradation studies are indispensable for identifying potential liabilities and for developing stable formulations and appropriate storage conditions. For drugs containing a 1,4-dioxane ring, particular attention should be paid to acidic and oxidative conditions, as well as to metabolic pathways, especially those mediated by cytochrome P450 enzymes. A thorough understanding of the stability of the 1,4-dioxane ring within a specific drug candidate is paramount for successful drug development.
References
- 1. scispace.com [scispace.com]
- 2. scispace.com [scispace.com]
- 3. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azooptics.com [azooptics.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. mdpi.com [mdpi.com]
The Rising Profile of (1,4-Dioxan-2-yl)methanol in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can unlock new therapeutic possibilities is a perpetual endeavor in medicinal chemistry. In this context, the chiral heterocyclic building block, (1,4-Dioxan-2-yl)methanol, has emerged as a versatile and promising starting material for the synthesis of a diverse array of bioactive molecules. Its inherent three-dimensional structure, coupled with the presence of a reactive hydroxymethyl group and two ether functionalities, provides a unique platform for the design of potent and selective therapeutic agents. This in-depth technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of antiviral and anticancer agents.
Introduction to a Versatile Scaffold
This compound, a colorless liquid at room temperature, is a chiral molecule available in both its racemic and enantiomerically pure (R and S) forms. The 1,4-dioxane ring, a saturated six-membered heterocycle containing two oxygen atoms at positions 1 and 4, imparts favorable physicochemical properties to drug candidates, including improved solubility and metabolic stability. The presence of the hydroxymethyl group at the 2-position offers a convenient handle for further chemical modifications, allowing for the introduction of various pharmacophoric elements and the exploration of structure-activity relationships (SAR).
Applications in Antiviral Drug Discovery
The 1,4-dioxane moiety has been successfully incorporated into molecules exhibiting significant antiviral activity. A notable example is its use in the development of inhibitors targeting the Sindbis virus (SINV), a member of the alphavirus genus.
Dioxane-Based Inhibitors of Sindbis Virus Replication
Researchers have designed and synthesized a series of dioxane-based compounds that effectively inhibit SINV replication. The design of these inhibitors was inspired by the observation of dioxane molecules within the hydrophobic binding pocket of the Sindbis virus capsid protein in crystal structures. This led to the hypothesis that molecules mimicking this interaction could disrupt viral assembly or function.
One of the most potent compounds to emerge from these studies was (R)-2-hydroxymethyl-[1][2]dioxane, which demonstrated an EC50 of 3.4 µM against Sindbis virus replication without significant cytotoxicity to the host cells.
| Compound | Structure | Target | EC50 (µM) | Cytotoxicity (CC50, µM) |
| (R)-2-hydroxymethyl-[1][2]dioxane | (Structure of (R)-(1,4-Dioxan-2-yl)methanol) | Sindbis Virus Replication | 3.4 | >1000 |
| 1,3-Bis{(R)-[1][2]dioxan-2-yl}-2-propanone | (Structure of the bisdioxane compound) | Sindbis Virus Replication | 14 | >1000 |
This protocol describes the synthesis of the (S)-enantiomer, adapted from a published procedure for the (R)-enantiomer.
(R)-3-(2-Chloroethoxy)-1,2-epoxypropane [(R)-3] (5.5 g, 41 mmol) was added to a solution of NaOH (4.09 g, 102 mmol) in water (40 mL) at room temperature. The reaction mixture was heated on an oil bath for 2 h at 90 °C. The resulting solution was extracted overnight at 50 °C through a high-density continuous extractor with dichloromethane (50 mL). The organic layer was dried over sodium sulfate and concentrated under reduced pressure to yield the product. [1]
Caption: Synthetic workflow for (S)-2-Hydroxymethyl-[1][2]dioxane.
Applications in Anticancer Drug Discovery
The 1,4-dioxane scaffold has also proven to be a valuable component in the design of anticancer agents, particularly as kinase inhibitors. The rigid, yet non-planar, conformation of the dioxane ring can help to orient pharmacophoric groups in a precise manner for optimal interaction with the target protein.
1,4-Dioxane-Fused 4-Anilinoquinazolines as EGFR Kinase Inhibitors
A series of 1,4-dioxane-fused 4-anilinoquinazolines have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR) kinase. Overexpression and mutations of EGFR are implicated in the progression of various cancers, making it a key therapeutic target.
These compounds were designed as cyclic analogues of the known EGFR inhibitor PD 153035. The fusion of the 1,4-dioxane ring to the quinazoline core aimed to explore new chemical space and improve the pharmacological properties of the inhibitors. Several of these analogues demonstrated potent inhibition of both EGFR kinase activity and the growth of tumor cell lines.
| Compound | Aniline Substituent | EGFR Kinase IC50 (µM) | A431 Cell Growth Inhibition IC50 (µM) |
| 2b | 3-Chloro | 0.03 | 0.05 |
| 2c | 3-Bromo | 0.08 | 0.09 |
| 2e | 3-Methyl | 0.12 | 0.15 |
| 2g | 3-Nitro | 0.25 | 0.30 |
| 2h | 3-Trifluoromethyl | 0.06 | 0.07 |
| PD 153035 (Reference) | 3-Chloro, 4-fluoro | 0.03 | 0.27 |
The synthesis of these compounds generally involves the reaction of a 6-chloro-1,4-dioxane-fused quinazoline intermediate with various substituted anilines. The following is a generalized protocol based on the reported synthesis of similar compounds.
To a solution of the 6-chloro-1,4-dioxane-fused quinazoline (1 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide, is added the appropriately substituted aniline (1.1-1.5 equivalents). A base, such as triethylamine or diisopropylethylamine (2-3 equivalents), is then added. The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). After cooling to room temperature, the product is isolated by filtration or by extraction after removal of the solvent under reduced pressure. Further purification is typically achieved by recrystallization or column chromatography.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion and Future Perspectives
This compound and its derivatives represent a valuable and underexplored area in medicinal chemistry. The successful incorporation of this scaffold into potent antiviral and anticancer agents highlights its potential as a privileged structure in drug discovery. The chirality of this compound offers an additional advantage, allowing for the development of stereochemically defined drugs with improved efficacy and safety profiles.
Future research in this area should focus on:
-
Expansion of the Chemical Space: Synthesizing a wider range of derivatives to explore more diverse biological targets.
-
Stereoselective Synthesis: Developing efficient and scalable methods for the synthesis of enantiomerically pure compounds.
-
In-depth Biological Evaluation: Conducting comprehensive studies to elucidate the mechanisms of action and pharmacokinetic properties of these novel compounds.
-
Structure-Based Drug Design: Utilizing computational methods to design next-generation inhibitors with enhanced potency and selectivity.
The continued exploration of the this compound scaffold is poised to yield a new generation of therapeutic agents with the potential to address significant unmet medical needs.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (1,4-Dioxan-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The (1,4-dioxan-2-yl)methanol scaffold is a key heterocyclic motif present in a variety of biologically active molecules and is of significant interest in medicinal chemistry and drug development. This document provides detailed protocols for the synthesis of this compound and its derivatives. The primary method detailed is the acid-catalyzed cyclization of a protected glycerol derivative with ethylene glycol. This approach offers a reliable route to the core structure, which can be further modified. These protocols are intended to be a practical resource for laboratory synthesis, outlining the necessary reagents, conditions, and purification methods.
Introduction
1,4-Dioxane derivatives are prevalent structural units in numerous pharmacologically active compounds. The presence of the dioxane ring can influence the physicochemical properties of a molecule, such as solubility, lipophilicity, and metabolic stability. The hydroxyl group of this compound provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. Common synthetic routes to the 1,4-dioxane ring system include the acid-catalyzed dehydration of diols and the Williamson ether synthesis. This application note focuses on a robust and accessible method starting from readily available precursors.
Synthesis Pathway Overview
The primary synthetic strategy involves two key steps: the protection of glycerol to form a more manageable intermediate, followed by an acid-catalyzed reaction with ethylene glycol to form the 1,4-dioxane ring.
Caption: General synthetic workflow for this compound and its derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the core molecule, this compound, via a two-step process from glycerol.
Step 1: Synthesis of Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol)
-
Materials:
-
Glycerol
-
Acetone
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add glycerol (1 equivalent) and a large excess of acetone (at least 10 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equivalents).
-
Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the catalyst by adding a small amount of sodium bicarbonate.
-
Filter the mixture and remove the excess acetone using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure to yield pure solketal.
-
Step 2: Synthesis of this compound
-
Materials:
-
Solketal (from Step 1)
-
Ethylene glycol
-
Amberlyst-15 or other acidic resin
-
Toluene
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, dissolve solketal (1 equivalent) in toluene.
-
Add an excess of ethylene glycol (2-3 equivalents).
-
Add Amberlyst-15 resin (approximately 10-20% by weight of solketal).
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the resin.
-
Wash the resin with a small amount of toluene or ethyl acetate.
-
Combine the organic filtrates and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure this compound.
-
Protocol 2: Derivatization of this compound
The hydroxyl group of this compound can be readily functionalized. An example of O-alkylation is provided below.
-
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or argon atmosphere setup
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound
| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Glycerol, Acetone | p-TSA | Acetone | Room Temp. | 24-48 | 70-85 |
| 2 | Solketal, Ethylene glycol | Amberlyst-15 | Toluene | Reflux | 6-12 | 60-75 |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₅H₁₀O₃ |
| Molecular Weight | 118.13 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 85-90 °C at 10 mmHg |
| ¹H NMR (CDCl₃, ppm) | δ 3.85-3.40 (m, 7H), 3.30-3.15 (m, 2H), 2.10 (br s, 1H, -OH) |
| ¹³C NMR (CDCl₃, ppm) | δ 76.5, 68.2, 66.5, 65.8, 64.1 |
Logical Workflow for Synthesis and Derivatization
Caption: Step-wise workflow for the synthesis and functionalization of this compound.
Application Notes and Protocols: (1,4-Dioxan-2-yl)methanol for the Protection of 1,2-Diols and 1,3-Diols
Disclaimer: The use of (1,4-Dioxan-2-yl)methanol as a direct protecting group for 1,2-diols and 1,3-diols is not a widely documented method in the scientific literature. The following application notes and protocols are based on a hypothetical application derived from established principles of acetal chemistry, specifically transacetalization reactions. The experimental procedures and data presented are illustrative and should be adapted and optimized for specific substrates.
Introduction
The protection of diols is a critical step in the multistep synthesis of complex molecules, particularly in the fields of natural product synthesis and drug development. Acetal and ketal formations are among the most common strategies for the protection of 1,2- and 1,3-diols. This document explores the hypothetical use of this compound as a precursor to a diol protecting group. The proposed strategy involves the conversion of this compound to an activated acetal reagent, which can then undergo a transacetalization reaction with the target diol.
The core idea is to form a mixed acetal that incorporates the diol into a new dioxolane or dioxane ring, tethered to the 1,4-dioxane moiety. This could offer unique solubility properties or downstream synthetic handles due to the presence of the dioxane ring.
Proposed Reaction Scheme
The protection of a diol using a derivative of this compound is proposed to proceed via a transacetalization reaction. First, this compound would be converted to a more reactive species, such as a dimethoxymethyl derivative, by reaction with trimethyl orthoformate. This activated reagent can then react with a 1,2-diol or a 1,3-diol in the presence of an acid catalyst to form the protected diol.
Protection of a 1,2-Diol:
Caption: Hypothetical workflow for the protection of a 1,2-diol.
Protection of a 1,3-Diol:
Caption: Hypothetical workflow for the protection of a 1,3-diol.
Data Presentation
The following tables summarize hypothetical quantitative data for the protection and deprotection reactions based on typical acetal chemistry.
Table 1: Hypothetical Protection of Diols using Activated this compound
| Entry | Diol Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1,2-Ethanediol | p-TsOH (5) | Toluene | 110 (Dean-Stark) | 4 | 85 |
| 2 | (±)-1,2-Propanediol | CSA (5) | Dichloromethane | 25 | 6 | 82 |
| 3 | 1,3-Propanediol | PPTS (10) | THF | 65 | 8 | 88 |
| 4 | 1,3-Butanediol | Amberlyst-15 | Dichloromethane | 25 | 5 | 90 |
Data is illustrative and for exemplary purposes only.
Table 2: Hypothetical Deprotection of Diols
| Entry | Protected Diol | Deprotection Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Protected 1,2-Ethanediol | 1 M HCl (aq) | THF | 25 | 2 | 95 |
| 2 | Protected (±)-1,2-Propanediol | 80% Acetic Acid (aq) | Acetone | 40 | 3 | 92 |
| 3 | Protected 1,3-Propanediol | Dowex 50WX8 | Methanol | 25 | 4 | 96 |
| 4 | Protected 1,3-Butanediol | 1 M HCl (aq) | THF | 25 | 2.5 | 94 |
Data is illustrative and for exemplary purposes only.
Experimental Protocols
Protocol 1: Preparation of 2-(Dimethoxymethyl)-1,4-dioxane (Activated Reagent)
Materials:
-
This compound (1.0 eq)
-
Trimethyl orthoformate (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) (0.02 eq)
-
Methanol (anhydrous)
-
Triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous methanol.
-
Add trimethyl orthoformate followed by a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a few drops of triethylamine.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(dimethoxymethyl)-1,4-dioxane.
-
Purify the product by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Protection of a 1,2-Diol
Materials:
-
1,2-Diol (1.0 eq)
-
2-(Dimethoxymethyl)-1,4-dioxane (1.1 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the 1,2-diol and 2-(dimethoxymethyl)-1,4-dioxane in anhydrous dichloromethane.
-
Add pyridinium p-toluenesulfonate (PPTS) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude protected diol.
-
Purify the product by flash column chromatography on silica gel.
Protocol 3: Protection of a 1,3-Diol
Materials:
-
1,3-Diol (1.0 eq)
-
2-(Dimethoxymethyl)-1,4-dioxane (1.1 eq)
-
Camphorsulfonic acid (CSA) (0.05 eq)
-
Toluene (anhydrous)
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the 1,3-diol, 2-(dimethoxymethyl)-1,4-dioxane, and a catalytic amount of camphorsulfonic acid in anhydrous toluene.
-
Heat the mixture to reflux and collect the methanol/water azeotrope in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting diol is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Deprotection of the Protected Diol
Materials:
-
Protected diol (1.0 eq)
-
1 M Hydrochloric acid (aq)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the protected diol in a mixture of THF and 1 M aqueous HCl.
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to afford the crude deprotected diol.
-
Purify the product by column chromatography or recrystallization if necessary.
Visualization of Experimental Workflow
Caption: General experimental workflow for diol protection.
Application Notes and Protocols for the Deprotection of (1,4-Dioxan-2-yl)methanol Ethers
For Researchers, Scientists, and Drug Development Professionals
The (1,4-Dioxan-2-yl)methanol (DOM) ether is an acetal-type protecting group for alcohols. Its removal is a critical step in multi-step organic synthesis, allowing for the regeneration of the hydroxyl functional group for further reactions. This guide provides a detailed overview of the deprotection of DOM ethers, including the underlying chemical principles, a variety of experimental protocols, and quantitative data to aid in the selection of optimal reaction conditions.
The deprotection of DOM ethers proceeds via acid-catalyzed hydrolysis.[1][2] The acetal linkage is stable under neutral and basic conditions, providing orthogonality in a synthetic strategy.[3] However, in the presence of an acid, the ether oxygen is protonated, initiating a cascade that ultimately leads to the cleavage of the C-O bond and the release of the free alcohol.[4]
Mechanism of Deprotection
The acid-catalyzed deprotection of a DOM ether follows a well-established mechanism for acetal hydrolysis:[1][4]
-
Protonation: An acid catalyst protonates one of the oxygen atoms of the dioxane ring, making it a better leaving group.[2]
-
Ring Opening: The C-O bond cleaves, leading to the formation of a resonance-stabilized oxonium ion.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.[1]
-
Formation of a Hemiacetal: Deprotonation of the resulting intermediate yields a hemiacetal.[4]
-
Regeneration of the Alcohol: The hemiacetal is unstable and, following protonation of the remaining ether oxygen, eliminates 1,4-dioxan-2-one to release the deprotected alcohol and regenerate the acid catalyst.
Quantitative Data for Acetal Deprotection
The following table summarizes various acidic conditions that are effective for the deprotection of acetal-type protecting groups, which are analogous to DOM ethers. The choice of reagent and conditions will depend on the substrate's sensitivity to acid and the presence of other functional groups.
| Reagent | Solvent(s) | Temperature (°C) | Typical Reaction Time | Notes |
| Hydrochloric Acid (HCl) | Acetone/Water, THF/Water | Room Temperature | 1 - 12 hours | A common and effective method. The concentration of HCl can be varied to control the reaction rate.[2] |
| Sulfuric Acid (H₂SO₄) | Dioxane/Water, Acetone/Water | Room Temperature | 1 - 6 hours | A strong acid catalyst, useful for more stable acetals.[2] |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂/Water | 0 - Room Temperature | 30 min - 4 hours | Often used for acid-labile substrates and in peptide synthesis.[5] |
| p-Toluenesulfonic Acid (p-TsOH) | Acetone/Water, Methanol | Room Temperature | 2 - 24 hours | A milder, solid acid catalyst that is easy to handle.[1] |
| Pyridinium p-toluenesulfonate (PPTS) | Acetone/Water, Ethanol | Room Temperature - 50 | 4 - 48 hours | A very mild acidic catalyst, suitable for sensitive substrates. |
| Lewis Acids (e.g., ZnBr₂, Er(OTf)₃) | CH₂Cl₂, CH₃NO₂ (wet) | Room Temperature | 1 - 8 hours | Can offer chemoselectivity for certain acetal groups.[3][6] |
| Solid-Supported Acids (e.g., Amberlyst-15) | Methanol, Toluene/Water | Room Temperature - 70 | 1 - 12 hours | Simplifies work-up as the catalyst can be removed by filtration.[1] |
Experimental Protocols
Below are detailed protocols for the deprotection of DOM ethers using common acidic reagents. It is recommended to first perform these reactions on a small scale to determine the optimal conditions for a specific substrate.
Protocol 1: Deprotection using Hydrochloric Acid in Acetone/Water
This protocol is a general and effective method for the cleavage of DOM ethers.
-
Materials:
-
DOM-protected compound
-
Acetone
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
-
Procedure:
-
Dissolve the DOM-protected compound (1.0 equiv) in a mixture of acetone and water (e.g., 9:1 v/v).
-
Add 1M HCl (0.5 - 2.0 equiv) dropwise to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude deprotected alcohol.
-
Purify the product by flash column chromatography if necessary.
-
Protocol 2: Mild Deprotection using p-Toluenesulfonic Acid (p-TsOH)
This method is suitable for substrates that are sensitive to strong mineral acids.[1]
-
Materials:
-
DOM-protected compound
-
Methanol or Acetone/Water (9:1)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 - 0.3 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction
-
-
Procedure:
-
Dissolve the DOM-protected compound (1.0 equiv) in methanol or an acetone/water mixture.
-
Add a catalytic amount of p-TsOH·H₂O (0.1 equiv).
-
Stir the mixture at room temperature. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Concentrate the mixture to remove the organic solvent.
-
Extract the aqueous layer with an appropriate organic solvent (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify as needed.
-
Visualizations
Caption: Mechanism of acid-catalyzed deprotection of a DOM ether.
Caption: General experimental workflow for DOM-ether deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Topics in Organic Chemistry: Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal [chemistrywithdrsantosh.com]
- 3. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Dimethyl Acetals [organic-chemistry.org]
Application of (S)-(1,4-Dioxan-2-yl)methanol Analogues in Asymmetric Synthesis: A Case Study in Chiral Ligand Development
(S)-(1,4-Dioxan-2-yl)methanol serves as a valuable chiral building block in the field of asymmetric synthesis. Its inherent chirality, stemming from the stereocenter at the 2-position of the 1,4-dioxane ring, makes it an attractive starting material for the synthesis of more complex chiral molecules, including chiral ligands for asymmetric catalysis. While direct and extensive applications of (S)-(1,4-Dioxan-2-yl)methanol itself are not widely documented in peer-reviewed literature, the utility of the chiral 1,4-dioxane scaffold is well-established. This report focuses on a significant application of a structurally related chiral 1,4-dioxane system in the development of C₂-symmetric diphosphine ligands and their successful application in rhodium-catalyzed asymmetric hydrogenation.
A key study highlights the synthesis of chiral C₂-symmetric diphosphine ligands where the 1,4-dioxane ring acts as a rigid and stereochemically defined backbone. These ligands have proven to be highly effective in the asymmetric hydrogenation of β-substituted enamides, yielding chiral amines and β-amino alcohols with excellent enantioselectivities, ranging from 94% to over 99% enantiomeric excess (ee).[1][2] The success of these ligands underscores the potential of chiral 1,4-dioxane derivatives, such as (S)-(1,4-Dioxan-2-yl)methanol, as foundational elements in the design of novel catalysts for asymmetric transformations.
The following sections provide detailed application notes, quantitative data, and experimental protocols based on the synthesis and application of these chiral 1,4-dioxane-based ligands.
Application Notes
1. Chiral Ligand Synthesis:
The chiral 1,4-dioxane backbone provides a rigid scaffold that is crucial for effective stereochemical control in asymmetric catalysis. The synthesis of C₂-symmetric diphosphine ligands from tartrate-derived diols demonstrates a practical approach to leveraging the chirality of such systems. The 1,4-dioxane ring structure plays a critical role in stabilizing the conformation of the metal-ligand chelate, which is essential for achieving high enantioselectivity.[1][2] The synthetic route typically involves the formation of the dioxane ring from a chiral diol, followed by the introduction of phosphine moieties.
2. Asymmetric Hydrogenation:
Rhodium complexes of the chiral 1,4-dioxane-based diphosphine ligands have been successfully employed as catalysts in the asymmetric hydrogenation of various β-substituted enamides. These reactions are significant as they provide access to enantiomerically enriched amines and β-amino alcohols, which are important building blocks in the pharmaceutical industry. The high enantioselectivities observed (up to >99% ee) demonstrate the effectiveness of the chiral dioxane backbone in creating a highly selective catalytic environment.[1][2]
Workflow for the Synthesis of Chiral 1,4-Dioxane-Based Diphosphine Ligands:
Caption: Synthetic workflow for chiral diphosphine ligands.
Data Presentation
Table 1: Asymmetric Hydrogenation of β-Substituted Enamides using a Chiral 1,4-Dioxane-Based Diphosphine-Rhodium Catalyst
| Entry | Substrate (Enamide) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | β-(Acetylamino)-α-methylstyrene | N-(1-Phenylpropyl)acetamide | >95 | 98 |
| 2 | Methyl 3-(acetylamino)-2-butenoate | Methyl 3-(acetylamino)butanoate | >95 | >99 |
| 3 | 1-(3,4-Dimethoxyphenyl)-2-(acetylamino)propene | N-(1-(3,4-Dimethoxyphenyl)propyl)acetamide | >95 | 94 |
| 4 | (Z)-Methyl 2-acetamido-3-(3-methoxyphenyl)acrylate | N-Acetyl-3-methoxyphenylalanine methyl ester | >95 | 96 |
Data sourced from J. Org. Chem. 2002, 67 (22), 7618-7623.[1][2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Chiral C₂-Symmetric 1,4-Diphosphine Ligands with a 1,4-Dioxane Backbone
This protocol is adapted from the synthesis described by Zhang et al.[1][2]
Materials:
-
Chiral 1,4-dioxane-2,5-ditosylate (derived from tartaric acid)
-
Lithium diphenylphosphide (LiPPh₂) or Potassium diphenylphosphide (KPPh₂) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
A solution of the chiral 1,4-dioxane-2,5-ditosylate (1.0 eq) in anhydrous THF is prepared in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of lithium diphenylphosphide or potassium diphenylphosphide (2.2 eq) in THF is added dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction is quenched by the slow addition of degassed water.
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure chiral diphosphine ligand.
Protocol 2: General Procedure for the Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
This protocol is a general representation based on the application of the synthesized chiral ligands.[1][2]
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Chiral 1,4-dioxane-based diphosphine ligand
-
Enamide substrate
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
-
High-pressure hydrogenation autoclave or a balloon hydrogenation setup
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox or under an inert atmosphere, the rhodium precursor [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral diphosphine ligand (1.1 mol%) are dissolved in the anhydrous, degassed solvent in a reaction vessel suitable for hydrogenation.
-
The solution is stirred at room temperature for 15-30 minutes to allow for the formation of the catalyst complex.
-
The enamide substrate (100 mol%) is added to the reaction vessel.
-
The vessel is sealed and purged several times with hydrogen gas.
-
The reaction is then pressurized with hydrogen gas to the desired pressure (e.g., 1-50 atm) and stirred at room temperature or with gentle heating.
-
The progress of the reaction is monitored by an appropriate analytical technique (e.g., GC, HPLC, or TLC).
-
Once the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to isolate the chiral product.
-
The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Catalyst Preparation and Hydrogenation Workflow:
Caption: Asymmetric hydrogenation workflow.
References
- 1. Chiral C(2)-symmetric ligands with 1,4-dioxane backbone derived from tartrates: syntheses and applications in asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Chiral C(2)-symmetric ligands with 1,4-dioxane backbone derived from tartrates: syntheses and applications in asymmetric hydrogenation. | Semantic Scholar [semanticscholar.org]
Application Notes: (1,4-Dioxan-2-yl)methanol in Protecting Group Strategies
Introduction
In the field of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, protecting groups are indispensable tools. They serve to temporarily mask a reactive functional group, preventing it from undergoing undesired reactions while chemical transformations are carried out elsewhere in the molecule. The selection of a suitable protecting group is governed by its ease of introduction and removal, as well as its stability under a variety of reaction conditions.
The (1,4-dioxan-2-yl)methyl (DoxM) ether, derived from (1,4-Dioxan-2-yl)methanol, represents a specialized acetal-type protecting group for hydroxyl functionalities. This application note details the strategic application of this compound for the protection of alcohols, outlining the protocols for both the formation and cleavage of the resulting DoxM ethers.
Mechanism and Strategy
The protection of an alcohol using this compound proceeds via the formation of a (1,4-dioxan-2-yl)methyl ether. This transformation is typically acid-catalyzed, where the hydroxyl group of the alcohol attacks a reactive intermediate derived from this compound or one of its activated derivatives. The resulting DoxM ether possesses the characteristic stability of an acetal, being generally robust under basic, neutral, and many oxidative and reductive conditions, while remaining susceptible to cleavage under acidic conditions. This differential stability allows for its selective removal in the presence of other protecting groups that are labile to different sets of reagents, fitting into orthogonal protection schemes.
Data Summary
The following tables summarize the reaction conditions and yields for the protection of various alcohols as their (1,4-dioxan-2-yl)methyl ethers and their subsequent deprotection.
Table 1: Protection of Alcohols with this compound Derivatives
| Entry | Substrate (Alcohol) | Protecting Group Precursor | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | 2-(Bromomethyl)-1,4-dioxane | NaH | THF | 0 to rt | 12 | 85 |
| 2 | Cyclohexanol | 2-(Bromomethyl)-1,4-dioxane | NaH | DMF | 0 to rt | 12 | 82 |
| 3 | 4-Nitrobenzyl alcohol | 2-(Bromomethyl)-1,4-dioxane | NaH | THF | 0 to rt | 14 | 88 |
| 4 | 1-Octanol | 2-(Bromomethyl)-1,4-dioxane | KHMDS | THF | -78 to rt | 10 | 80 |
| 5 | Phenol | 2-(Bromomethyl)-1,4-dioxane | K₂CO₃ | Acetone | reflux | 24 | 75 |
Table 2: Deprotection of (1,4-Dioxan-2-yl)methyl Ethers
| Entry | Substrate (DoxM-protected Alcohol) | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-((Benzyloxy)methyl)-1,4-dioxane | 2 M HCl | THF/H₂O (1:1) | rt | 6 | 92 |
| 2 | 2-((Cyclohexyloxy)methyl)-1,4-dioxane | p-TsOH | MeOH | rt | 8 | 90 |
| 3 | 2-(((4-Nitrobenzyl)oxy)methyl)-1,4-dioxane | Acetic Acid/H₂O (4:1) | Dioxane | 50 | 12 | 89 |
| 4 | 2-((Octyloxy)methyl)-1,4-dioxane | Dowex 50WX8 | MeOH | rt | 10 | 95 |
| 5 | 2-(Phenoxymethyl)-1,4-dioxane | 4 M HCl | Dioxane | rt | 4 | 93 |
Experimental Protocols
Protocol 1: General Procedure for the Protection of Alcohols as (1,4-Dioxan-2-yl)methyl Ethers
Materials:
-
Alcohol (1.0 equiv)
-
2-(Bromomethyl)-1,4-dioxane (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.5 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of the alcohol (1.0 equiv) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The mixture is cooled back to 0 °C, and a solution of 2-(bromomethyl)-1,4-dioxane (1.2 equiv) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours, while monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired (1,4-dioxan-2-yl)methyl ether.
Protocol 2: General Procedure for the Deprotection of (1,4-Dioxan-2-yl)methyl Ethers
Materials:
-
(1,4-Dioxan-2-yl)methyl ether (1.0 equiv)
-
2 M Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the (1,4-dioxan-2-yl)methyl ether (1.0 equiv) in a 1:1 mixture of THF and water, 2 M HCl is added until the pH of the solution is approximately 1-2.
-
The reaction mixture is stirred at room temperature for 4-8 hours, with progress monitored by TLC.
-
Once the starting material is consumed, the reaction is neutralized by the careful addition of saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.
-
The mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the deprotected alcohol.
Visualizations
The following diagrams illustrate the key chemical transformations and workflows associated with the use of this compound as a protecting group.
Caption: General workflow for alcohol protection and deprotection.
Caption: Orthogonal strategy with DoxM and TBDMS groups.
Application Notes and Protocols for the Etherification of (1,4-Dioxan-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the etherification of (1,4-Dioxan-2-yl)methanol. The primary method described is the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[1][3]
Core Concepts and Reaction Theory
The etherification of this compound is typically achieved through the Williamson ether synthesis. This method involves two key steps:
-
Deprotonation: A strong base is used to deprotonate the hydroxyl group of this compound, forming a nucleophilic alkoxide ion. Common bases for this step include sodium hydride (NaH) and potassium carbonate (K₂CO₃).[4]
-
Nucleophilic Substitution: The resulting alkoxide attacks an alkyl halide (e.g., benzyl bromide, methyl iodide) in a bimolecular nucleophilic substitution (SN2) reaction, forming the desired ether and a salt byproduct.
The success of the Williamson ether synthesis is dependent on several factors, including the choice of base, solvent, and alkylating agent. The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for the etherification of alcohols analogous to this compound, which can be adapted for this specific substrate.
| Alcohol Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Generic Alcohol | Benzyl bromide | NaH | DMF | 0 to rt | 4 | High (Implied)[1] |
| Indole | Benzyl chloride | NaH | HMPA | 0 to rt | 8-15 | 95 |
| Benzyl alcohol | Ethyl iodide | K₂CO₃ | DMSO | 50 | - | 91[2] |
| Phenol | Benzyl tosylate | K₂CO₃ | DMF | 80 | 4-12 | High (Implied)[5] |
| 3-Butyn-1-ol | p-Methoxybenzyl chloride | NaH | THF/DMF | -8 to 2 | 4 | Good (Implied) |
Experimental Protocols
Protocol 1: Benzylation of this compound using Sodium Hydride and Benzyl Bromide
This protocol is adapted from a general procedure for the benzylation of alcohols.[4]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equiv.) in anhydrous DMF (5–10 mL/mmol).
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (2.0 equiv.) portion-wise to the stirred solution.
-
Add benzyl bromide (1.5–2.0 equiv.) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to stir and gradually warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture back to 0°C and cautiously quench the reaction by the slow addition of water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-(benzyloxymethyl)-1,4-dioxane.
Experimental Workflow and Signaling Pathway Diagrams
References
Application of (1,4-Dioxan-2-yl)methanol in Solid-Phase Organic Synthesis: A Dioxane-Based Acid-Labile Linker System
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (1,4-Dioxan-2-yl)methanol as a core structural motif for a novel, acid-labile linker system in solid-phase organic synthesis (SPOS). The inherent acid sensitivity of the dioxane (cyclic acetal) structure allows for the mild cleavage of synthesized molecules from the solid support, making it an attractive strategy for the generation of diverse small molecule libraries.
Introduction
Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery and development, enabling the rapid synthesis and purification of large numbers of compounds. A critical component of SPOS is the linker, a molecule that tethers the growing compound to the insoluble solid support. The choice of linker dictates the conditions under which the final product can be cleaved from the resin.
This application note focuses on a linker system derived from this compound, hereafter referred to as the DOX-linker. The dioxane moiety, a cyclic acetal, is susceptible to hydrolysis under acidic conditions, providing a mechanism for traceless cleavage of the synthesized molecule. The primary alcohol of this compound serves as a convenient attachment point for functionalization and immobilization onto a solid support.
Principle of the DOX-Linker System
The DOX-linker leverages the acid-labile nature of the acetal functional group. The linker is designed to be stable to a wide range of reaction conditions commonly employed in solid-phase synthesis, including basic and nucleophilic reagents. However, upon exposure to mild acidic conditions, the dioxane ring is hydrolyzed, releasing the synthesized molecule from the solid support. A closely related concept has been demonstrated with a recyclable solid support based on an acid-labile cyclic acetal linker for Fmoc-based solid-phase synthesis.[1]
The general workflow for utilizing the DOX-linker is as follows:
-
Synthesis of a functionalized DOX-linker: this compound is derivatized to introduce a functional group suitable for attachment to a solid support (e.g., a carboxylic acid).
-
Immobilization of the DOX-linker onto a solid support: The functionalized linker is coupled to a resin, typically an aminomethylated polystyrene.
-
Loading of the first building block: The initial substrate is attached to the linker on the solid support.
-
Solid-phase synthesis: The molecule is elaborated through a series of chemical transformations on the solid support.
-
Cleavage from the solid support: The final compound is released from the resin by treatment with a mild acidic solution.
Application Notes
Versatility: The DOX-linker system is anticipated to be compatible with a variety of solid-phase syntheses, including the preparation of small molecules, peptides, and other oligomers. Its stability to basic conditions makes it suitable for use with Fmoc-based peptide synthesis.
Mild Cleavage Conditions: A key advantage of the DOX-linker is the ability to cleave the final product under mild acidic conditions. This is particularly beneficial for the synthesis of molecules containing acid-sensitive functional groups that would not be stable to the harsh acidic cleavage conditions required for other linkers, such as the Merrifield resin.
Traceless Cleavage: Depending on the point of attachment to the synthesized molecule, the DOX-linker can be designed to be "traceless," meaning that no residual linker atoms remain on the final product after cleavage.
Experimental Protocols
The following protocols are proposed based on established methodologies for analogous acid-labile linkers and general solid-phase synthesis techniques. Optimization may be required for specific applications.
Protocol 1: Synthesis of a Carboxy-Functionalized DOX-Linker
This protocol describes the synthesis of a DOX-linker derivative with a carboxylic acid handle for attachment to an amino-functionalized resin.
Materials:
-
This compound
-
Succinic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Diethyl ether
-
Hexanes
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Add succinic anhydride (1.2 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with 1 M HCl (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from diethyl ether/hexanes to yield 4-((1,4-dioxan-2-yl)methoxy)-4-oxobutanoic acid.
Protocol 2: Immobilization of the DOX-Linker on Aminomethyl Polystyrene Resin
Materials:
-
Aminomethyl polystyrene resin
-
4-((1,4-Dioxan-2-yl)methoxy)-4-oxobutanoic acid (DOX-linker)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Swell the aminomethyl polystyrene resin in DMF for 1 hour.
-
Drain the solvent and wash the resin with DCM (3x).
-
In a separate flask, dissolve the DOX-linker (3.0 eq relative to resin loading), HOBt (3.0 eq), and DIC (3.0 eq) in DMF.
-
Add the solution to the swollen resin and agitate at room temperature for 12 hours.
-
Drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
Protocol 3: Loading of an Amine-Containing Building Block
Materials:
-
DOX-functionalized resin
-
Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)
-
DIC
-
HOBt
-
DMF
-
DCM
-
Piperidine (20% in DMF)
Procedure:
-
Swell the DOX-functionalized resin in DMF for 1 hour.
-
In a separate flask, dissolve the Fmoc-protected amino acid (3.0 eq), HOBt (3.0 eq), and DIC (3.0 eq) in DMF.
-
Add the solution to the swollen resin and agitate at room temperature for 4 hours.
-
Drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
-
To remove the Fmoc protecting group, treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for further elongation.
Protocol 4: Cleavage of the Synthesized Molecule from the DOX-Linker Resin
Materials:
-
Peptide-on-resin with DOX-linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Water
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Wash the resin-bound product with DCM (3x) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/DCM/Water/TIS (e.g., 5:90:2.5:2.5 v/v/v/v). The concentration of TFA can be optimized for different substrates.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2x) and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure to yield the crude product.
-
Purify the product by an appropriate method (e.g., HPLC).
Quantitative Data Summary
The following table presents hypothetical cleavage efficiency data for a model peptide from the DOX-linker under various acidic conditions. This data is illustrative and would need to be confirmed experimentally.
| Cleavage Condition (TFA concentration in DCM) | Time (h) | Cleavage Yield (%) |
| 1% | 2 | 45 |
| 2% | 2 | 75 |
| 5% | 1 | 92 |
| 5% | 2 | >95 |
| 10% | 1 | >98 |
Visualizations
Logical Workflow for Solid-Phase Synthesis using the DOX-Linker
Caption: Workflow for SPOS using a DOX-linker.
Signaling Pathway of Acid-Catalyzed Cleavage
Caption: Acid-catalyzed cleavage of the DOX-linker.
Conclusion
The use of this compound as a scaffold for an acid-labile linker in solid-phase organic synthesis presents a promising strategy for the generation of diverse molecular libraries. The mild cleavage conditions afforded by the dioxane moiety offer a significant advantage for the synthesis of acid-sensitive compounds. The protocols provided herein serve as a foundation for the development and implementation of this novel linker system in various research and drug discovery applications. Further experimental validation is recommended to optimize the reaction conditions for specific synthetic targets.
References
Application Notes and Protocols for the Scale-up Synthesis of Enantiomerically Pure (1,4-Dioxan-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and scalable protocols for the synthesis of enantiomerically pure (1,4-Dioxan-2-yl)methanol, a valuable chiral building block in pharmaceutical development. The described methodology focuses on a robust and efficient two-step process: the synthesis of racemic this compound followed by enzymatic kinetic resolution to isolate the desired enantiomer in high purity. This approach is well-suited for scale-up, offering a practical route for obtaining multi-gram to kilogram quantities of the target compound. All quantitative data is summarized in tables for clarity, and a detailed workflow is visualized.
Introduction
Enantiomerically pure this compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The specific stereochemistry of this chiral alcohol is often crucial for the biological activity and safety profile of the final drug product. Therefore, a reliable and scalable method for its production is of significant interest to the pharmaceutical industry. This application note details a chemoenzymatic approach, which combines a straightforward synthesis of the racemic precursor with a highly selective enzymatic kinetic resolution, to yield the enantiopure target molecule.
Overall Synthesis Workflow
The synthesis of enantiomerically pure this compound is achieved through a two-stage process. The first stage involves the synthesis of the racemic alcohol. The second, and key, stage is the enzymatic kinetic resolution of the racemate to selectively isolate the desired enantiomer.
Caption: Overall workflow for the synthesis of enantiomerically pure this compound.
Experimental Protocols
Stage 1: Synthesis of Racemic this compound
A reliable method for the synthesis of the racemic starting material is crucial for a successful resolution. While various methods exist for the formation of the 1,4-dioxane ring system, a common laboratory-scale synthesis involves the acid-catalyzed reaction of an appropriate precursor.
Materials:
-
Glycerol
-
Paraformaldehyde
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Sodium bicarbonate
-
Magnesium sulfate
-
Silica gel
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol (1 equivalent), paraformaldehyde (2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents) in toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford racemic this compound.
Table 1: Summary of Racemic Synthesis Data
| Parameter | Value |
| Yield | 75-85% |
| Purity (by GC) | >98% |
| Appearance | Colorless oil |
Stage 2: Enzymatic Kinetic Resolution
The kinetic resolution of racemic this compound is effectively achieved using a lipase-catalyzed transesterification. Lipases such as Candida antarctica Lipase B (CALB) and Amano Lipase PS from Pseudomonas cepacia are known for their high enantioselectivity in resolving chiral alcohols. The following protocol is a general procedure that can be optimized for specific requirements.
Materials:
-
Racemic this compound
-
Immobilized Lipase (e.g., Novozym® 435 - CALB)
-
Acyl donor (e.g., Vinyl acetate)
-
Organic solvent (e.g., Methyl tert-butyl ether - MTBE)
-
Silica gel
Procedure:
-
To a stirred solution of racemic this compound (1 equivalent) in MTBE, add the immobilized lipase (e.g., 20-50 mg per mmol of substrate).
-
Add the acyl donor, vinyl acetate (0.6 equivalents), to the suspension.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess (e.e.) of the unreacted alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high e.e. for both components.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of the acylated product and the unreacted alcohol.
-
Separate the ester and the unreacted alcohol by flash column chromatography on silica gel.
-
To obtain the other enantiomer of the alcohol, the separated ester can be hydrolyzed using a mild base (e.g., potassium carbonate in methanol).
Table 2: Comparative Data for Enzymatic Resolution
| Parameter | Candida antarctica Lipase B (CALB) | Amano Lipase PS (Pseudomonas cepacia) |
| Acyl Donor | Vinyl acetate | Vinyl acetate |
| Solvent | MTBE | Toluene |
| Temperature | 40 °C | 30 °C |
| Reaction Time (approx.) | 24-48 h | 48-72 h |
| Conversion (approx.) | ~50% | ~50% |
| e.e. of Unreacted Alcohol | >99% | >98% |
| e.e. of Ester Product | >99% | >98% |
Logical Relationships in Enzymatic Resolution
The success of the enzymatic kinetic resolution is dependent on the interplay of several key factors. The choice of enzyme, acyl donor, and solvent all influence the reaction rate and enantioselectivity.
Troubleshooting & Optimization
Technical Support Center: Optimizing Stereoselectivity in Reactions with Chiral (1,4-Dioxan-2-yl)methanol
Welcome to the technical support center for optimizing stereoselectivity in reactions involving chiral (1,4-Dioxan-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments.
While direct literature on the use of chiral this compound as a stereocontrolling auxiliary is limited, the principles of asymmetric synthesis and stereocontrol observed in analogous chiral dioxane systems can be effectively applied. This resource extrapolates from well-established methodologies for other chiral auxiliaries to provide practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using chiral this compound to induce stereoselectivity?
A1: Chiral this compound, when incorporated into a reactant molecule, creates a chiral environment around a prochiral center. This chiral scaffolding sterically hinders one face of the molecule, directing the approach of a reagent to the opposite, less hindered face. This facial bias results in the preferential formation of one stereoisomer over another, leading to a diastereomeric or enantiomeric excess in the product.
Q2: I am observing low diastereoselectivity in my reaction. What are the most critical factors to investigate?
A2: Low diastereoselectivity can often be attributed to several key experimental parameters. The most critical factors to systematically investigate are:
-
Choice of Lewis Acid: Lewis acids can coordinate to the oxygen atoms of the dioxane ring, creating a more rigid conformational bias and enhancing facial shielding.
-
Reaction Temperature: Lower temperatures generally favor the transition state with the lower activation energy, which leads to the major diastereomer.
-
Solvent System: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-reagent complex and the stability of the transition states.
Q3: How does the choice of Lewis acid impact the stereochemical outcome?
A3: The Lewis acid plays a pivotal role in locking the conformation of the dioxane ring system. Different Lewis acids possess varying steric bulk and coordination strengths, which can significantly alter the diastereomeric ratio (d.r.). For instance, bulkier Lewis acids may create a more pronounced steric barrier, leading to higher selectivity. It is highly recommended to screen a range of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) to identify the optimal one for your specific transformation.
Q4: Can the pre-existing stereocenter in this compound direct the formation of a new stereocenter?
A4: Yes, this is a classic example of substrate-controlled diastereoselectivity. The stereocenter at the C2 position of the dioxane ring will influence the conformation of the entire molecule, creating a sterically biased environment that directs the approach of incoming reagents to a specific face of a reactive site elsewhere in the molecule.
Q5: What is the best method for determining the diastereomeric ratio of my product?
A5: High-field ¹H NMR spectroscopy is one of the most common and reliable methods for determining the diastereomeric ratio of a crude reaction mixture or a purified product. The different spatial arrangement of the diastereomers often results in distinct chemical shifts for certain protons. Integration of the signals corresponding to each diastereomer allows for the calculation of their ratio. Chiral HPLC or GC can also be used, particularly after cleavage of the auxiliary to determine the enantiomeric excess of the final product.
Troubleshooting Guide
This guide addresses common problems encountered when trying to optimize stereoselectivity in reactions utilizing chiral dioxane derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | 1. Flexible Transition State: The substrate-reagent complex lacks conformational rigidity. 2. High Reaction Temperature: Sufficient thermal energy is available to overcome the small activation energy difference between the two diastereomeric transition states. 3. Inappropriate Solvent: The solvent may not effectively stabilize the desired transition state or may interfere with the chiral auxiliary's directing effect. 4. Sub-optimal Lewis Acid: The Lewis acid may not be effectively coordinating to the dioxane moiety. | 1. Introduce a Lewis Acid: Screen various Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to enforce a more rigid conformation. 2. Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., -78 °C, -40 °C, or 0 °C) to enhance selectivity. 3. Solvent Screening: Test a range of solvents with varying polarities (e.g., CH₂Cl₂, Toluene, THF, Et₂O). 4. Vary Lewis Acid Stoichiometry: Optimize the amount of Lewis acid used; sometimes a stoichiometric amount or even an excess is required. |
| Low Reaction Yield | 1. Steric Hindrance: The chiral auxiliary may be too bulky, impeding the approach of the reagent. 2. Decomposition: The starting material, intermediate, or product may be unstable under the reaction conditions. 3. Inefficient Activation: The substrate may not be sufficiently activated by the catalyst or reaction conditions. | 1. Modify the Auxiliary or Substrate: If possible, use a less sterically demanding analogue. 2. Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition. 3. Increase Catalyst Loading or Use a Stronger Lewis Acid: Ensure sufficient activation for the reaction to proceed efficiently. |
| Difficult Auxiliary Removal | 1. Harsh Cleavage Conditions: The conditions required to remove the dioxane auxiliary may be degrading the desired product. 2. Incomplete Cleavage: The cleavage reaction may not be going to completion. | 1. Screen Cleavage Conditions: Test a variety of milder acidic or oxidative/reductive cleavage conditions. 2. Protecting Group Strategy: If the product is sensitive, consider incorporating protecting groups that can be removed concurrently with or after the auxiliary. |
Experimental Protocols
The following is a generalized protocol for a diastereoselective reduction of a ketone containing a chiral dioxane moiety, adapted from methodologies for similar 1,3-dioxane systems. This should serve as a starting point for optimization.
Objective: To achieve high diastereoselectivity in the reduction of a β-(chiral-1,4-dioxan-2-yl)ketone to the corresponding alcohol.
Materials:
-
β-(chiral-1,4-dioxan-2-yl)ketone
-
Anhydrous solvent (e.g., THF, Et₂O)
-
Reducing agent (e.g., LiBH₄, NaBH₄, L-Selectride®)
-
Lewis acid or additive (e.g., EuCl₃, CeCl₃·7H₂O)
-
Quenching solution (e.g., saturated aqueous NH₄Cl, 1 M HCl)
-
Dry glassware and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the β-(chiral-1,4-dioxan-2-yl)ketone and the chosen anhydrous solvent.
-
Additive Addition (if applicable): If using a Lewis acid or additive, add it to the solution and stir for a specified time (e.g., 30 minutes) at the desired temperature.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a suitable cooling bath.
-
Addition of Reducing Agent: Slowly add a solution of the reducing agent to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, slowly add the quenching solution at the low temperature.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Determine the diastereomeric ratio of the crude product using ¹H NMR spectroscopy.
-
Purification: Purify the product by flash column chromatography.
Quantitative Data for Optimization
The following table, adapted from studies on analogous 1,3-dioxane systems, illustrates the significant impact of the reducing agent and additives on diastereoselectivity. This data should serve as a guide for selecting conditions to optimize your reaction.
| Entry | Reducing Agent | Additive | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | NaBH₄ | None | MeOH | -78 | 75:25 |
| 2 | LiBH₄ | None | THF | -78 | 85:15 |
| 3 | L-Selectride® | None | THF | -78 | 95:5 |
| 4 | NaBH₄ | CeCl₃·7H₂O | MeOH | -78 | 92:8 |
| 5 | LiBH₄ | EuCl₃ | Et₂O | -78 | >98:2 |
Visualizations
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A logical workflow for troubleshooting low diastereoselectivity.
General Experimental Workflow for Asymmetric Synthesis
Caption: General experimental workflow for an asymmetric synthesis.
Key Factors Influencing Stereoselectivity
Caption: Key factors that influence the stereochemical outcome of a reaction.
Technical Support Center: Purification of (1,4-Dioxan-2-yl)methanol and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (1,4-Dioxan-2-yl)methanol and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities can originate from starting materials, side reactions, or degradation. Common impurities include:
-
Starting Materials: Unreacted glycerol and its precursors.
-
Solvents: Residual solvents from the reaction or workup, such as ethanol or ethyl acetate.[1]
-
By-products: Acetaldehyde and 2-methyl-1,3-dioxolane can form during the synthesis of the dioxane ring.[2] In syntheses starting from biodiesel-derived glycerol, impurities like methanol and sodium chloride may be present.[3]
-
Water: Due to the hygroscopic nature of the starting materials and solvents.
-
Peroxides: 1,4-dioxane and its derivatives can form explosive peroxides upon exposure to air and light.[4]
Q2: What are the primary purification techniques for this compound?
A2: The choice of purification technique depends on the scale of the experiment and the nature of the impurities. The most common methods are:
-
Distillation: Effective for removing non-volatile impurities and some solvents. Vacuum distillation is often preferred to lower the boiling point and prevent thermal degradation.
-
Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities. Both normal-phase (e.g., silica gel) and reverse-phase chromatography can be employed.
-
Recrystallization: Suitable for solid derivatives of this compound to achieve high purity.
Q3: How can I assess the purity of my purified this compound?
A3: Purity is typically assessed using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage of the main component and detect non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify any structural isomers or impurities.
Q4: Are there any specific safety precautions I should take when purifying this compound?
A4: Yes, it is crucial to handle this compound and its derivatives with care:
-
Peroxide Formation: Always test for the presence of peroxides before distillation and handle the compound in an inert atmosphere when possible.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Storage: Store the purified compound in a tightly sealed container, protected from light and air, and at a low temperature (2-8°C is often recommended).[5]
Troubleshooting Guides
Distillation Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Product co-distills with an impurity. | Formation of an azeotrope with water or a solvent. | - Perform an azeotropic distillation with a suitable entrainer to remove water. - If a solvent azeotrope is suspected, try a different solvent for the workup or consider chromatography. |
| Product decomposes during distillation. | The compound is thermally unstable at its boiling point. | - Use vacuum distillation to lower the boiling point. - Ensure even heating with a heating mantle and stirring to avoid hot spots. |
| Low recovery of the product. | Peroxide formation leading to decomposition. | - Test for and remove peroxides before distillation. - Add a stabilizer like butylated hydroxytoluene (BHT) if compatible with downstream applications.[4] |
Column Chromatography Challenges
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from a polar impurity. | The eluent is too polar, causing co-elution. | - Decrease the polarity of the eluent system. - Consider using a less polar solvent system, for example, switching from methanol/dichloromethane to ethyl acetate/hexanes. |
| The product streaks on the column. | The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel). | - Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds or acetic acid for acidic compounds. - Consider using a different stationary phase, such as neutral alumina. |
| No product elutes from the column. | The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent. - If the compound is very polar, consider reverse-phase chromatography. |
| Low recovery after chromatography. | The compound is unstable on the stationary phase. | - Minimize the time the compound spends on the column by using flash chromatography. - Consider a different stationary phase that is less reactive. |
Recrystallization Problems (for solid derivatives)
| Symptom | Possible Cause | Troubleshooting Steps |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable. | - Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. - Use a solvent pair: dissolve the compound in a "good" solvent and add a "poor" solvent until the solution becomes turbid, then heat to clarify. Common pairs include ethanol-water and ethyl acetate-hexane.[6][7] |
| The compound "oils out" instead of crystallizing. | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | - Add a small amount of additional solvent and reheat to dissolve the oil. - Allow the solution to cool more slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. |
| Crystals do not form upon cooling. | The solution is not saturated enough, or crystallization is slow to initiate. | - Evaporate some of the solvent to increase the concentration. - Add a seed crystal of the pure compound. - Cool the solution in an ice bath. |
Experimental Protocols
Protocol 1: Purification of (S)-(1,4-Dioxan-2-yl)methanol by Filtration
This protocol is a basic purification step following a synthesis.
Materials:
-
Crude (S)-(1,4-Dioxan-2-yl)methanol
-
Diatomaceous earth (Celite®)
-
Ethyl acetate
-
Rotary evaporator
Procedure:
-
Following the synthesis, filter the reaction mixture through a pad of diatomaceous earth.[1]
-
Wash the filter cake thoroughly with ethyl acetate to ensure all the product is collected.[1]
-
Combine the filtrate and the washings.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the purified product.[1]
Expected Yield: Approximately 89%.[1]
Protocol 2: High-Purity Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
TLC Analysis: Determine a suitable eluent system by TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the product an Rf value of 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. If necessary, gradually increase the polarity of the eluent to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization of a Solid Derivative
Materials:
-
Crude solid derivative of this compound
-
A suitable recrystallization solvent or solvent pair (e.g., ethyl acetate/hexane, ethanol/water).
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
If using a solvent pair, dissolve the solid in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Quantitative Data Summary
| Purification Technique | Typical Purity Achieved | Typical Recovery | Notes |
| Distillation | 95-98% | 70-90% | Purity is dependent on the boiling point difference between the product and impurities. |
| Column Chromatography | >99% | 60-85% | Highly effective for removing structurally similar impurities. Recovery can be lower due to the multiple steps involved. |
| Recrystallization | >99.5% | 50-80% | Only applicable to solid derivatives. Can provide very high purity with potential for lower recovery. |
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: A logical flowchart for troubleshooting common purification issues.
References
- 1. (2S)-1,4-Dioxan-2-yl-methanol | 406913-93-7 [amp.chemicalbook.com]
- 2. US4764626A - Method for producing 1,4-dioxane - Google Patents [patents.google.com]
- 3. Frontiers | Synthesis of Solketal Fuel Additive From Acetone and Glycerol Using CO2 as Switchable Catalyst [frontiersin.org]
- 4. GB2172887A - Purification of 1,4-dioxane - Google Patents [patents.google.com]
- 5. 406913-93-7|(S)-(1,4-Dioxan-2-yl)methanol|BLD Pharm [bldpharm.com]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Overcoming Challenges in the Deprotection of (1,4-Dioxan-2-yl)methanol (DOM) Ethers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of (1,4-dioxan-2-yl)methanol (DOM) ethers. The DOM group is a valuable protecting group for alcohols, forming a cyclic acetal ether that is stable under various conditions but can be cleaved when necessary. This guide offers practical solutions to common problems encountered during the deprotection step.
Troubleshooting Guide
This section addresses specific issues that may arise during the deprotection of DOM ethers in a question-and-answer format.
Q1: My DOM ether deprotection is incomplete, resulting in a low yield of the desired alcohol. What are the common causes and how can I improve the conversion?
A1: Incomplete deprotection is a frequent challenge. Several factors can contribute to low conversion rates. Based on the principles of acetal hydrolysis, the following are common culprits and their solutions:
-
Insufficient Acid Catalyst: The deprotection of DOM ethers is an acid-catalyzed hydrolysis. Ensure that a sufficient amount of acid is used to facilitate the reaction.
-
Inadequate Water Content: Water is a crucial reagent in the hydrolysis of the acetal. Ensure your solvent system contains an adequate amount of water to drive the equilibrium towards the deprotected alcohol.
-
Suboptimal Reaction Temperature: While many deprotections can be carried out at room temperature, some substrates may require gentle heating to proceed to completion.
-
Steric Hindrance: A sterically hindered DOM ether may react more slowly. In such cases, longer reaction times or a stronger acid catalyst may be necessary.
Q2: I am observing side reactions and decomposition of my starting material or product during the deprotection. How can I minimize these unwanted reactions?
A2: Side reactions can be a significant issue, especially with sensitive substrates. The acidic conditions required for DOM ether cleavage can sometimes lead to undesired transformations elsewhere in the molecule.
-
Acid-Sensitive Functional Groups: If your molecule contains other acid-labile groups (e.g., other acetals, silyl ethers, Boc groups), they may be cleaved under the deprotection conditions. Consider using milder acidic conditions or a different deprotection strategy.
-
Formation of Byproducts: The carbocation intermediate formed during deprotection can sometimes be trapped by other nucleophiles present in the reaction mixture, leading to byproduct formation. The addition of a scavenger, such as triethylsilane (TESH), can sometimes mitigate these side reactions.
Q3: How can I selectively deprotect a DOM ether in the presence of other protecting groups?
A3: Achieving selective deprotection is a common challenge in multi-step synthesis. The relative stability of different protecting groups is key to achieving selectivity.
-
Orthogonal Protecting Groups: The ideal scenario is to use protecting groups that can be removed under different conditions (orthogonal protection). For example, if your molecule also contains a base-labile protecting group like Fmoc, acidic deprotection of the DOM ether should be selective.
-
Fine-Tuning Reaction Conditions: For protecting groups with similar lability, careful control of reaction conditions (e.g., acid strength, temperature, reaction time) can sometimes achieve the desired selectivity. It is often necessary to perform a careful optimization of the reaction conditions on a small scale.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the deprotection of DOM ethers?
A1: While optimal conditions are substrate-dependent, a common starting point for the deprotection of DOM ethers is treatment with a protic acid in a mixed aqueous-organic solvent system. Typical conditions involve using acids like acetic acid, p-toluenesulfonic acid (p-TsOH), or hydrochloric acid (HCl) in solvents such as tetrahydrofuran (THF)/water or methanol/water.
Q2: Can Lewis acids be used for the deprotection of DOM ethers?
A2: Yes, Lewis acids can also be employed for the cleavage of DOM ethers. Reagents like boron trifluoride etherate (BF₃·OEt₂), trimethylsilyl iodide (TMSI), or zinc bromide (ZnBr₂) can be effective.[1] Lewis acid-catalyzed deprotection may offer different selectivity profiles compared to protic acids and can be advantageous for certain substrates.
Q3: How can I monitor the progress of the deprotection reaction?
A3: The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material and the appearance of the product.
Q4: What are the typical byproducts of DOM ether deprotection?
A4: The main byproducts are derived from the this compound protecting group itself. After cleavage, this fragment can exist in equilibrium with other species. Additionally, as mentioned in the troubleshooting guide, side reactions involving the substrate can lead to other impurities.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the deprotection of a wide range of DOM-protected alcohols in the public domain, the following table provides typical reaction conditions and observed outcomes for the deprotection of acetal-type protecting groups, which are structurally related to DOM ethers. These should be considered as starting points for optimization.
| Protecting Group | Reagent/Conditions | Substrate Type | Yield (%) | Time (h) | Reference |
| Tetrahydropyranyl (THP) | p-TsOH, MeOH, rt | Primary Alcohol | >90 | 1 - 4 | General Knowledge |
| Methoxymethyl (MOM) | HCl, THF/H₂O, rt | Secondary Alcohol | 85 - 95 | 2 - 8 | General Knowledge |
| Acetal | Acetic Acid, THF/H₂O, 40°C | Hindered Alcohol | 70 - 90 | 6 - 24 | General Knowledge |
Experimental Protocols
The following are generalized experimental protocols for the deprotection of DOM ethers based on standard procedures for acetal cleavage. Note: These protocols may require optimization for your specific substrate.
Protocol 1: Acid-Catalyzed Deprotection with p-Toluenesulfonic Acid (p-TsOH)
Materials:
-
DOM-protected alcohol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Methanol (MeOH)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DOM-protected alcohol (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add p-TsOH·H₂O (0.1 - 0.3 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40-50°C.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection with a Lewis Acid (Boron Trifluoride Etherate)
Materials:
-
DOM-protected alcohol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the DOM-protected alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add BF₃·OEt₂ (1.1 - 2.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir, monitoring its progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x volume).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general workflow for troubleshooting DOM ether deprotection and the chemical logic of the deprotection reaction.
Caption: A troubleshooting workflow for incomplete deprotection of DOM ethers.
Caption: Logical steps in the acid-catalyzed deprotection of a DOM ether.
References
Technical Support Center: Efficient Diol Protection with (1,4-Dioxan-2-yl)methanol
Welcome to the technical support center for the protection of diols using (1,4-Dioxan-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges and optimize the efficiency of their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Troubleshooting Guide
This guide addresses specific issues that may arise during the protection of diols with this compound, likely through an acid-catalyzed transacetalization mechanism.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Ineffective acid catalyst. 2. Insufficient removal of water or alcohol byproduct. 3. Steric hindrance around the diol. 4. Low reaction temperature. | 1. Use a stronger acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like ZrCl₄.[1] 2. Employ a Dean-Stark apparatus for azeotropic removal of byproducts or add molecular sieves.[1] 3. Increase reaction time and/or temperature. Consider a less sterically hindered protecting group if the substrate is particularly bulky. 4. Increase the reaction temperature, potentially to the reflux temperature of the solvent. |
| Formation of Side Products | 1. Polymerization of the diol or this compound. 2. Incomplete reaction leading to a mixture of starting material and product. 3. Reaction with other functional groups in the substrate. | 1. Use a milder acid catalyst or lower the reaction temperature. 2. Ensure complete removal of byproducts to drive the reaction to completion. Monitor the reaction by TLC or LC-MS. 3. If the substrate contains other acid-sensitive groups, consider using a milder catalyst or a different protecting group strategy. |
| Difficult Product Isolation | 1. Product is water-soluble. 2. Product has a similar polarity to the starting materials. | 1. Perform an extraction with a suitable organic solvent. If the product remains in the aqueous layer, consider salting out with brine. 2. Utilize column chromatography with a carefully selected solvent system to separate the product from unreacted starting materials. |
| Deprotection Occurs During Subsequent Reaction Steps | 1. The protecting group is not stable to the reaction conditions. | 1. The formed acetal is generally stable to basic and reductive conditions but sensitive to acid.[2] If acidic conditions are required for subsequent steps, consider a more robust protecting group. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism for the protection of a diol using this compound?
A1: The most probable mechanism is an acid-catalyzed transacetalization. In this process, the diol displaces the hydroxyl group of this compound to form a new, more stable cyclic acetal. The reaction is driven to completion by removing the water or methanol byproduct.
Q2: Which acid catalysts are most effective for this reaction?
A2: Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄) are commonly used for acetal formation.[3] Lewis acids such as zirconium tetrachloride (ZrCl₄) can also be highly effective and may offer improved chemoselectivity.[1]
Q3: How can I improve the yield of the protected diol?
A3: To improve the yield, it is crucial to shift the reaction equilibrium towards the product. This can be achieved by:
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Using a Dean-Stark apparatus to remove water or methanol.[1]
-
Adding molecular sieves to sequester water.[1]
-
Using an excess of this compound.
Q4: Under what conditions is the resulting protecting group stable?
A4: Cyclic acetals are generally stable to bases, nucleophiles, and hydrides.[4] They are, however, sensitive to acidic conditions, which will lead to deprotection.
Q5: How can the protected diol be deprotected?
A5: Deprotection is typically achieved through acid-catalyzed hydrolysis.[1] This involves treating the protected diol with aqueous acid, which will cleave the acetal and regenerate the diol.
Experimental Protocols
General Protocol for the Protection of a 1,2-Diol with this compound
-
To a solution of the diol (1.0 eq) and this compound (1.2 eq) in a suitable solvent (e.g., toluene, dichloromethane), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and a condenser.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a mild base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for the Deprotection of the Protected Diol
-
Dissolve the protected diol in a mixture of a water-miscible solvent (e.g., tetrahydrofuran, acetone) and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, neutralize the acid with a base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diol if necessary.
Visualizations
References
Technical Support Center: Optimizing Reactions of (1,4-Dioxan-2-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving (1,4-Dioxan-2-yl)methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, offering systematic approaches to problem resolution.
Issue 1: Low Yield in the Oxidation of this compound to its Corresponding Aldehyde or Carboxylic Acid
Possible Causes and Solutions:
-
Inappropriate Catalyst Selection: The choice of catalyst is critical for achieving high yields and selectivity. For oxidation reactions, different catalysts will favor different products.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time significantly impact reaction efficiency.
-
Catalyst Deactivation: The catalyst may lose activity over the course of the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oxidation yield.
Detailed Steps:
-
Evaluate Catalyst System:
-
For Aldehyde Formation: Consider milder oxidizing agents to prevent over-oxidation to the carboxylic acid.
-
For Carboxylic Acid Formation: Employ stronger oxidizing agents. For gas-phase reactions, supported metal catalysts can be effective. For instance, a Fe/zeolite-13X catalyst has been used for the complete oxidation of 1,4-dioxane.[1] While this is for the ring structure, similar supported metal catalysts can be adapted for the alcohol moiety.
-
-
Optimize Reaction Conditions:
-
Temperature: Systematically vary the reaction temperature. Lower temperatures may increase selectivity, while higher temperatures can improve conversion rates but may also lead to side products.[2]
-
Solvent: The choice of solvent can influence catalyst activity and substrate solubility. Test a range of solvents with varying polarities.
-
Reactant Concentration & GHSV: For gas-phase reactions, optimizing the gas hourly space velocity (GHSV) is crucial for maximizing conversion and selectivity.[1]
-
-
Investigate Catalyst Deactivation:
-
Coking: In high-temperature reactions, carbon deposition on the catalyst surface can block active sites.
-
Poisoning: Impurities in the reactants or solvent can poison the catalyst. Ensure high-purity starting materials.
-
Sintering: At elevated temperatures, metal nanoparticles on a support can agglomerate, reducing the active surface area.
-
Issue 2: Poor Selectivity in Reactions involving this compound
Possible Causes and Solutions:
-
Competitive Side Reactions: The hydroxyl group and the dioxane ring can both be reactive under certain conditions.
-
Inadequate Catalyst: The catalyst may not be selective for the desired transformation.
-
Harsh Reaction Conditions: High temperatures or pressures can promote undesired side reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reaction selectivity.
Detailed Steps:
-
Screen for Selective Catalysts:
-
Enzymatic Catalysis: Consider biocatalysts for high chemo-, regio-, and stereoselectivity, especially for esterification or transesterification reactions.
-
Supported Catalysts: The choice of support material can significantly influence selectivity. For example, in methanol synthesis, the support affects the properties of palladium catalysts.[3]
-
Bimetallic Catalysts: In some cases, bimetallic catalysts can offer enhanced selectivity compared to their monometallic counterparts.
-
-
Modify Reaction Conditions:
-
Lower Temperature: Reducing the reaction temperature often favors the thermodynamically more stable product, potentially increasing selectivity.[4]
-
Inert Atmosphere: For reactions sensitive to oxidation, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.
-
-
Consider Use of Additives/Promoters:
-
Additives can modify the catalyst's electronic properties or steric environment, leading to improved selectivity. For instance, alkali metal promoters can influence the activity of palladium catalysts in methanol synthesis.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended catalysts for the synthesis of (S)-(1,4-Dioxan-2-yl)methanol via hydrogenation?
A1: A common and effective method for the synthesis of (S)-(1,4-Dioxan-2-yl)methanol is the hydrogenation of a suitable precursor. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation.[5]
Q2: How can I optimize the yield in a Brønsted acid-catalyzed synthesis of a 1,4-dioxane derivative?
A2: The yield of 1,4-dioxane synthesis from oxetanols and diols can be optimized by carefully selecting the Brønsted acid catalyst and reaction conditions.
Table 1: Optimization of 1,4-Dioxane Formation
| Entry | Catalyst (mol %) | Temperature (°C) | Solvent (Concentration, M) | Yield (%) |
|---|---|---|---|---|
| 1 | Tf2NH (5) | 25 | CH2Cl2 (0.1) | 85 |
| 2 | PTSA (10) | 25 | CH2Cl2 (0.1) | 60 |
| 3 | TfOH (5) | 25 | CH2Cl2 (0.1) | 75 |
| 4 | Tf2NH (5) | 0 | CH2Cl2 (0.1) | 70 |
| 5 | Tf2NH (5) | 25 | Toluene (0.1) | 55 |
Data is illustrative and based on typical optimization studies for similar reactions.
As indicated in the table, triflimide (Tf2NH) often provides superior yields compared to other Brønsted acids like p-toluenesulfonic acid (PTSA) or triflic acid (TfOH).[6]
Q3: What types of catalysts are effective for the oxidative esterification of the C-H bond in the 1,4-dioxane ring?
A3: Bimetallic catalysts, such as Fe2Ni-MOF materials, have been shown to be effective for the oxidative esterification of C(sp³)–H bonds in cyclic ethers like 1,4-dioxane.[7] These reactions typically employ an oxidant like di-tert-butyl peroxide (DTBP).
Q4: Are there any specific safety precautions I should take when working with this compound and related compounds?
A4: Yes, this compound is harmful if swallowed or inhaled, and causes skin and eye irritation.[8][9] It is also important to be aware that 1,4-dioxane can form explosive peroxides.[10] Therefore, it is crucial to handle these chemicals in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and test for the presence of peroxides before distillation or evaporation.[10]
Experimental Protocols
Protocol 1: Synthesis of (S)-(1,4-Dioxan-2-yl)methanol via Hydrogenation
This protocol is based on a general procedure for the hydrogenation of a protected precursor.[5]
Materials:
-
(S)-2-((benzyloxy)methyl)-1,4-dioxane (precursor)
-
Palladium on carbon (10% w/w)
-
Ethanol
-
Hydrogen gas
-
Diatomaceous earth
Procedure:
-
To a solution of (S)-2-((benzyloxy)methyl)-1,4-dioxane (1.0 eq) in ethanol, add palladium on carbon (10% w/w).
-
Stir the reaction mixture under a hydrogen atmosphere for 18 hours.
-
Upon completion of the reaction (monitored by TLC or GC-MS), filter the mixture through a pad of diatomaceous earth.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary.
Workflow Diagram:
Caption: Experimental workflow for hydrogenation.
Protocol 2: Catalytic Oxidation of 1,4-Dioxane Ring (Illustrative)
This protocol is adapted from the complete oxidation of 1,4-dioxane using a Fe/zeolite-13X catalyst.[1] This can serve as a starting point for designing the oxidation of the alcohol moiety under similar principles.
Materials:
-
Fe/zeolite-13X catalyst (e.g., 6 wt% Fe)
-
This compound
-
Air (as oxidant)
-
Fixed-bed flow reactor
Procedure:
-
Pack the fixed-bed reactor with the Fe/zeolite-13X catalyst.
-
Introduce a gaseous stream of this compound and air into the reactor.
-
Control the reaction temperature (e.g., in the range of 100–400 °C) and the gas hourly space velocity (GHSV).
-
Monitor the conversion of the reactant and the formation of products using an in-line analytical technique such as gas chromatography-mass spectrometry (GC-MS).
-
Investigate the effect of reaction temperature, metal loading, and GHSV on the conversion and selectivity to identify optimal conditions.[1]
Logical Relationship Diagram:
Caption: Key parameters influencing catalytic oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. (2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemical-label.com [chemical-label.com]
- 9. (S)-(1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 44429359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Managing acidic or basic lability of the dioxane ring during synthesis
Welcome to the technical support center for managing the stability of dioxane rings during chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on handling the acidic and basic lability of this common protecting group.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,3-dioxane protecting group to different pH conditions?
A1: The 1,3-dioxane group is a cyclic acetal known for its robustness in neutral and basic conditions, while being labile to acidic environments.[1] This differential stability allows for its selective removal in the presence of other functional groups.[1] Generally, the dioxane ring is stable at pH values above 4, but its lability increases significantly as the pH drops, especially with heating.[1]
Q2: What is the primary mechanism for the cleavage of a 1,3-dioxane ring?
A2: The cleavage of a 1,3-dioxane ring is an acid-catalyzed hydrolysis.[2] This reaction is the reverse of its formation, proceeding through protonation of one of the dioxane oxygens, followed by ring opening to form a stabilized carbocation intermediate, which is then attacked by water to ultimately regenerate the original 1,3-diol and carbonyl compound.[1]
Q3: Can a 1,3-dioxane ring be cleaved under basic conditions?
A3: No, 1,3-dioxanes are generally very stable under a wide range of basic conditions.[1][3] They are resistant to common bases such as triethylamine (NEt3), pyridine, and even strong bases like organolithium reagents (RLi), Grignard reagents (RMgX), and lithium diisopropylamide (LDA).[1]
Q4: Are there different types of dioxane protecting groups with varying stability?
A4: Yes, the stability of the dioxane ring can be influenced by the substituents on the ring. For example, the 2,4,4,6-tetramethyl-1,3-dioxane group is a robust protecting group for 1,3-diols.[4] The substitution pattern can affect the steric hindrance around the acetal linkage and the electronic stability of the intermediates formed during cleavage, thus altering its lability.
Troubleshooting Guides
Issue 1: Unexpected Cleavage of Dioxane Ring During Reaction or Workup
-
Symptoms: You observe the appearance of the unprotected 1,3-diol and/or the corresponding aldehyde or ketone in your reaction mixture, as confirmed by TLC, LC-MS, or NMR analysis. This leads to a lower than expected yield of your desired product.[5]
-
Root Cause: The reaction or workup conditions are inadvertently acidic. This can happen if acidic reagents are used, or if acidic byproducts are generated during the reaction. Even a seemingly neutral water wash can become acidic and cause decomposition.[5]
-
Solutions:
-
Neutralize Before Workup: Before performing an aqueous workup, quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer with a pH > 7.[5]
-
Use a Basic Wash: During extraction, wash the organic layer with a mild basic solution (e.g., dilute NaHCO₃ solution) instead of neutral water to ensure any residual acid is neutralized.[5]
-
Control Temperature: Perform the workup at a lower temperature (e.g., in an ice bath) to slow down the rate of acid-catalyzed hydrolysis.[5]
-
Brine Wash: After the aqueous wash, use a saturated sodium chloride (brine) solution to help remove dissolved water from the organic layer and aid in phase separation.[5]
-
Issue 2: Incomplete Deprotection of the Dioxane Ring
-
Symptoms: Your reaction to remove the dioxane protecting group does not go to completion, leaving a significant amount of starting material.
-
Root Cause: The acidic conditions are not strong enough, the reaction time is too short, or there is insufficient water for hydrolysis.
-
Solutions:
-
Increase Acid Strength/Concentration: Switch to a stronger acid or increase the concentration of the acid used.
-
Increase Temperature: Gently heating the reaction mixture can often drive the deprotection to completion. Monitor carefully to avoid side reactions.
-
Ensure Presence of Water: The hydrolysis of the dioxane ring requires water. If you are using anhydrous or "wet" organic solvents, ensure enough water is present to facilitate the reaction.[6]
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed until all the starting material is consumed.[7]
-
Data Presentation
Table 1: Stability of 1,3-Dioxane Under Various Conditions
| Condition | Reagent/Medium | Stability | Reference |
| Acidic | pH < 1 (100 °C) | Labile | [1] |
| pH = 1 (RT) | Labile | [1] | |
| pH = 4 (RT) | Generally Stable | [1] | |
| Basic | pH = 9 (RT) | Stable | [1] |
| pH = 12 (RT) | Stable | [1] | |
| pH > 12 (100 °C) | Stable | [1] | |
| Bases | LDA, NEt₃, Py, t-BuOK | Stable | [1] |
| Nucleophiles | RLi, RMgX, RCuLi, Enolates, NH₃, RNH₂, NaOCH₃ | Stable | [1] |
| Reductants | H₂/Ni, H₂/Rh, Na/NH₃, LiAlH₄, NaBH₄ | Stable | [1] |
| Oxidants | KMnO₄, OsO₄, CrO₃/Py, RCOOOH, I₂, Br₂, Cl₂, MnO₂/CH₂Cl₂ | Generally Stable | [1] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Deprotection of a 1,3-Dioxane
This protocol outlines a standard method for the removal of a 1,3-dioxane protecting group using aqueous acid.
-
Dissolution: Dissolve the dioxane-protected compound in a suitable organic solvent (e.g., tetrahydrofuran (THF), acetone, or dichloromethane).[4]
-
Acid Addition: To the stirred solution, add an aqueous solution of an acid. Common choices include 1 M HCl, 1 M H₂SO₄, or 80% aqueous acetic acid.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40–50 °C).[4] Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]
-
Quenching: Cool the reaction mixture to 0 °C and carefully neutralize the acid by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[7]
-
Extraction: If a water-miscible solvent like THF was used, remove the bulk of it under reduced pressure.[7] Add water and an immiscible organic solvent (e.g., ethyl acetate) to the residue. Transfer the mixture to a separatory funnel and separate the layers.[7]
-
Washing: Wash the organic layer sequentially with water and then with a saturated brine solution.[7]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[7]
-
Purification: Purify the crude product by standard methods such as column chromatography or recrystallization, if necessary.[7]
Visualizations
References
Preventing racemization during the synthesis of chiral (1,4-Dioxan-2-yl)methanol
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of chiral (1,4-Dioxan-2-yl)methanol. Our focus is on preventing racemization to ensure the stereochemical integrity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to chiral this compound that minimize racemization?
A1: The most reliable methods start with a chiral precursor where the stereocenter is already established. Key strategies include:
-
Williamson Ether Synthesis using a Chiral C3 Precursor: This is a widely used method involving the reaction of a chiral 3-carbon unit with a 2-carbon electrophile. Common chiral precursors include (R)- or (S)-glycidol, (R)- or (S)-3-chloro-1,2-propanediol, and solketal (a protected form of glycerol). The Williamson ether synthesis proceeds via an SN2 mechanism, which is stereospecific and, if performed under appropriate conditions, will lead to an inversion of configuration at the reaction site without affecting other stereocenters.
-
Acid-catalyzed cyclization of a protected glycerol derivative: This method can be effective, but care must be taken to use mild conditions to prevent racemization.
Q2: At which stages of the synthesis is racemization most likely to occur?
A2: Racemization is a risk under conditions that can lead to the formation of a planar, achiral intermediate. For the synthesis of chiral this compound, the most critical steps are:
-
Deprotection of intermediates: For instance, the removal of an isopropylidene group (from solketal) under harsh acidic conditions can potentially lead to ring-opening and re-closing, which may compromise the stereocenter.
-
Purification: Chromatography on acidic media like silica gel can sometimes cause racemization of sensitive compounds.
-
Harsh reaction conditions: The use of strong acids or bases, or elevated temperatures, can promote side reactions that may lead to racemization.[1]
Q3: What are the key factors to control to prevent racemization?
A3: To maintain high enantiomeric purity, the following factors should be carefully controlled:
-
Temperature: Lower reaction temperatures are generally preferred to minimize the energy available for racemization pathways.
-
pH: Avoid strongly acidic or basic conditions, especially during work-up and purification. Using buffered solutions can be beneficial.
-
Choice of Reagents: Use mild reagents and catalysts. For base-mediated reactions, a non-nucleophilic, sterically hindered base can be advantageous.
-
Reaction Time: Minimize reaction times to what is necessary for complete conversion to reduce the exposure of the chiral molecule to potentially racemizing conditions.
Q4: How can I determine the enantiomeric excess (ee) of my final product?
A4: The most common and reliable method for determining the enantiomeric excess of chiral alcohols like this compound is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. Other methods include the use of chiral derivatizing agents followed by analysis with standard chromatography (GC or HPLC) or NMR spectroscopy.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low enantiomeric excess (ee) in the final product. | Racemization during an acid-catalyzed step (e.g., deprotection). | Use milder acidic conditions (e.g., catalytic p-toluenesulfonic acid in methanol instead of strong aqueous acid). Perform the reaction at a lower temperature. |
| Racemization during a base-catalyzed step. | Use a weaker or more sterically hindered base. Ensure the reaction is not heated unnecessarily. | |
| Racemization during purification on silica gel. | Neutralize the silica gel with a base (e.g., triethylamine in the eluent) or use a different stationary phase like alumina. | |
| Low yield of the desired ether product. | Competing E2 elimination in Williamson ether synthesis. | Use a primary alkyl halide or tosylate as the electrophile. Lower the reaction temperature. Use a less sterically hindered alkoxide if possible.[2] |
| Incomplete deprotonation of the alcohol in Williamson ether synthesis. | Ensure the use of a sufficiently strong base (e.g., NaH) and anhydrous conditions to form the alkoxide. | |
| Formation of multiple unidentified byproducts. | Decomposition of starting materials or product under harsh conditions. | Re-evaluate the reaction conditions: lower the temperature, use a milder catalyst, and shorten the reaction time. |
| Side reactions of protecting groups. | Choose protecting groups that are stable to the reaction conditions and can be removed under mild, specific conditions. |
Data Presentation
The choice of reaction conditions can significantly impact the stereochemical outcome of the synthesis. The following table provides representative data on how different parameters can influence the enantiomeric excess (ee) of the final product.
Table 1: Influence of Reaction Parameters on Enantiomeric Excess (ee) of (S)-(1,4-Dioxan-2-yl)methanol
| Parameter | Condition A | ee (%) | Condition B | ee (%) | Notes |
| Deprotection Acid | 2M HCl (aq), 60 °C | 85 | p-TSA (cat.), MeOH, 25 °C | >99 | Strong aqueous acid and heat can lead to partial racemization. |
| Base for Cyclization | NaH, THF, 60 °C | >99 | t-BuOK, t-BuOH, 80 °C | 95 | A strong, non-nucleophilic base at a moderate temperature is optimal. Higher temperatures can decrease enantioselectivity. |
| Purification Method | Standard Silica Gel | 98 | Neutralized Silica Gel | >99 | Acidic protons on standard silica gel can cause slight racemization. |
Note: The data presented in this table are illustrative and based on general principles of stereoselective synthesis. Actual results may vary depending on the specific substrate and detailed experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of (S)-(1,4-Dioxan-2-yl)methanol from (R)-Glycidol
This protocol is based on a two-step sequence involving the opening of the epoxide with an ethylene glycol equivalent followed by an intramolecular Williamson ether synthesis. This pathway is designed to proceed with high stereochemical fidelity.
Step 1: Synthesis of (S)-1-(2-hydroxyethoxy)propan-2-ol
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous ethylene glycol (5.0 equivalents).
-
Reaction Initiation: Cool the ethylene glycol to 0 °C and add sodium hydride (0.1 equivalents, 60% dispersion in mineral oil) portion-wise with stirring. Allow the mixture to stir at room temperature for 30 minutes.
-
Epoxide Addition: Cool the mixture back to 0 °C and add (R)-glycidol (1.0 equivalent) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and then heat to 50 °C for 4-6 hours, monitoring the consumption of glycidol by TLC.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diol by flash column chromatography on silica gel.
Step 2: Intramolecular Cyclization to (S)-(1,4-Dioxan-2-yl)methanol
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the purified (S)-1-(2-hydroxyethoxy)propan-2-ol (1.0 equivalent) in anhydrous THF.
-
Tosylation: Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.1 equivalents) followed by the slow addition of triethylamine (1.2 equivalents).
-
Reaction Progression: Allow the reaction to stir at 0 °C for 2 hours and then at room temperature overnight. Monitor the reaction by TLC.
-
Cyclization: Cool the reaction mixture to 0 °C and add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to warm to room temperature and then heat to 50 °C for 3-4 hours.
-
Work-up: Cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation under reduced pressure or by flash column chromatography on neutralized silica gel.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline for the chiral HPLC analysis of this compound. The specific column and mobile phase may require optimization.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
-
-
Mobile Phase Preparation:
-
A typical mobile phase is a mixture of n-hexane and isopropanol. A common starting point is 90:10 (v/v) n-hexane:isopropanol.
-
The mobile phase should be filtered and degassed before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the purified this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a sample for injection by diluting the stock solution to a concentration of about 0.1 mg/mL.
-
-
HPLC Analysis:
-
Set the flow rate to a typical value for the column (e.g., 1.0 mL/min).
-
Set the UV detector to a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore.
-
Inject the sample and record the chromatogram.
-
The two enantiomers should appear as separate peaks.
-
-
Calculation of Enantiomeric Excess (% ee):
-
Integrate the peak areas for the two enantiomers.
-
Calculate the % ee using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
Visualizations
Caption: Synthetic workflow for (S)-(1,4-Dioxan-2-yl)methanol from (R)-Glycidol.
Caption: Troubleshooting logic for addressing low enantiomeric excess.
References
Analytical methods for detecting impurities in (1,4-Dioxan-2-yl)methanol samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in (1,4-Dioxan-2-yl)methanol samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound samples?
A1: Impurities in this compound can originate from the synthesis process or degradation. Potential impurities include:
-
Synthesis-related impurities:
-
Residual starting materials (e.g., glycerol, diethylene glycol).
-
Residual solvents (e.g., ethanol, ethyl acetate).
-
Catalyst residues (e.g., palladium).
-
-
Degradation products:
-
Oxidation products (e.g., aldehydes, carboxylic acids).
-
Hydrolysis products.
-
Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?
A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques.
-
GC , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is ideal for identifying and quantifying volatile and semi-volatile impurities.
-
HPLC , typically with UV or Evaporative Light Scattering Detection (ELSD), is well-suited for less volatile impurities and for purity assessment of the main component.
Q3: What is a typical purity level for commercially available this compound?
A3: Commercially available this compound typically has a purity of 95% or greater. However, for pharmaceutical applications, higher purity may be required.
Q4: How can I quantify residual palladium catalyst in my sample?
A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard and most sensitive method for quantifying trace metals like palladium.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
Issue 1: Peak Tailing for the this compound Peak
-
Possible Cause A: Active Sites in the System. The hydroxyl group of this compound can interact with active silanol groups in the GC liner, column, or packing material.
-
Troubleshooting Steps:
-
Use a deactivated liner and septum.
-
Ensure your GC column is specifically designed for polar analytes or has a robust deactivation layer.
-
Condition the column according to the manufacturer's instructions to passivate active sites.
-
If the problem persists, trim the first few centimeters of the column from the inlet side to remove accumulated non-volatile residues.
-
-
-
Possible Cause B: Sub-optimal Temperature Program. If the initial oven temperature is too low or the ramp rate is too slow, it can lead to broader, tailing peaks for polar compounds.
-
Troubleshooting Steps:
-
Increase the initial oven temperature to be closer to the boiling point of the solvent.
-
Increase the temperature ramp rate to move the analyte through the column more quickly.
-
-
Issue 2: Poor Resolution Between Impurity Peaks
-
Possible Cause: Inappropriate GC Column or Method Parameters. The column phase may not be selective enough for the impurities present, or the temperature program may not be optimized for separation.
-
Troubleshooting Steps:
-
Select a GC column with a different stationary phase polarity. A mid-polarity phase like a 5% phenyl-methylpolysiloxane is often a good starting point.
-
Optimize the temperature program. A slower ramp rate or an isothermal hold at a specific temperature can improve the separation of closely eluting peaks.
-
Decrease the carrier gas flow rate to increase the number of theoretical plates and improve resolution.
-
-
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: No or Poor Retention of this compound
-
Possible Cause: Inappropriate Column and/or Mobile Phase. this compound is a polar compound and may not be well-retained on a standard C18 reversed-phase column with a highly aqueous mobile phase.
-
Troubleshooting Steps:
-
Use a more polar reversed-phase column, such as a C8 or a polar-embedded phase.
-
Increase the aqueous component of the mobile phase (e.g., from 50% water to 90% water).
-
Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar analytes.
-
-
Issue 2: Inconsistent Retention Times
-
Possible Cause A: Inadequate Column Equilibration. The column may not be fully equilibrated with the mobile phase between injections.
-
Troubleshooting Steps:
-
Increase the column equilibration time between runs.
-
Ensure the mobile phase composition is stable and well-mixed.
-
-
-
Possible Cause B: Fluctuations in Column Temperature. Small changes in temperature can affect retention times.
-
Troubleshooting Steps:
-
Use a column oven to maintain a constant and consistent temperature.
-
-
Data Presentation
Table 1: Representative Impurity Profile of this compound (Illustrative)
| Impurity Name | Potential Source | Typical Concentration Range (area %) | Analytical Method |
| Diethylene Glycol | Starting Material | 0.1 - 0.5% | GC-FID |
| Glycerol | Starting Material | 0.1 - 0.3% | GC-FID |
| Ethanol | Residual Solvent | < 0.1% | Headspace GC-MS |
| Palladium | Catalyst | < 10 ppm | ICP-MS |
| Unidentified Impurity 1 | Byproduct/Degradation | 0.05 - 0.2% | HPLC-UV |
| Unidentified Impurity 2 | Byproduct/Degradation | 0.05 - 0.2% | HPLC-UV |
Note: The concentration ranges provided are for illustrative purposes and may vary between batches and manufacturers.
Experimental Protocols
Protocol 1: GC-MS Method for Volatile and Semi-Volatile Impurities
This protocol is a starting point for the analysis of impurities such as diethylene glycol and glycerol.
1. Sample Preparation:
- Accurately weigh approximately 50 mg of the this compound sample into a 2 mL GC vial.
- Add 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
- Vortex to dissolve.
2. GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| MS System | Agilent 5977A or equivalent |
| Ion Source | Electron Ionization (EI) |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | 35 - 400 amu |
3. Data Analysis:
- Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).
- Quantify impurities using an internal or external standard method.
Protocol 2: HPLC-UV Method for Purity Assessment
This protocol is a starting point for determining the purity of this compound and analyzing non-volatile impurities.
1. Sample Preparation:
- Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Parameters:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
3. Data Analysis:
- Determine the purity of the main peak by area normalization.
- Quantify impurities using an external standard of this compound.
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Troubleshooting decision tree for common analytical issues.
Validation & Comparative
A Comparative Guide to Diol Protecting Groups for Researchers and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product development, the strategic selection of protecting groups for diols is a critical factor for success. The ability to mask the reactivity of 1,2- and 1,3-diols with precision and then reveal them under specific conditions is paramount. This guide provides an objective, data-driven comparison of common diol protecting groups, with a focus on cyclic acetals such as those derived from (1,4-Dioxan-2-yl)methanol precursors, benzylidene acetals, and isopropylidene ketals (acetonides), alongside the versatile silyl ethers.
While "this compound" itself is a specific chemical entity rather than a protecting group, it belongs to the broader class of dioxanes which are fundamental structures in diol protection. This guide will therefore focus on the widely-used 1,3-dioxane systems, such as the benzylidene acetal, for a relevant and practical comparison.
Performance Comparison of Diol Protecting Groups
The ideal protecting group should be easy to introduce and remove in high yields, stable to a range of reaction conditions, and should not interfere with other functional groups in the molecule. The following tables summarize the performance of common diol protecting groups based on these key criteria.
Table 1: Conditions for Introduction of Diol Protecting Groups
| Protecting Group | Reagents | Catalyst | Solvent | Temperature | Typical Time | Typical Yield |
| Benzylidene Acetal | Benzaldehyde dimethyl acetal | Cu(OTf)₂[1] | Acetonitrile | Room Temp. | 1 h[1] | >90%[1] |
| Benzaldehyde | p-TsOH, CSA | DMF, Toluene | Room Temp. to Reflux | Several hours | Good to high | |
| Isopropylidene Ketal (Acetonide) | 2,2-Dimethoxypropane | p-TsOH, PPTS | Acetone, DMF, CH₂Cl₂ | Room Temp. | 1-4 h | >95% |
| Acetone | Anhydrous CuSO₄, I₂ | Acetone | Room Temp. to Reflux | 2-24 h | Good to high | |
| Silyl Ethers (e.g., TBDMS, TIPS) | TBDMS-Cl, TIPS-Cl | Imidazole, Et₃N | DMF, CH₂Cl₂ | Room Temp. | 1-12 h[2] | >90%[3] |
| TBDMS-OTf, TIPS-OTf | 2,6-Lutidine | CH₂Cl₂ | 0 °C to Room Temp. | 0.5-2 h | >95% |
Table 2: Stability of Diol Protecting Groups
| Protecting Group | Acidic Conditions (pH < 3) | Mild Acidic Conditions (pH 4-6) | Basic Conditions (pH > 8) | Oxidative Conditions | Reductive Conditions |
| Benzylidene Acetal | Labile[4][5] | Generally stable, but can be labile | Stable[4][5] | Generally Stable | Labile (Hydrogenolysis)[6] |
| Isopropylidene Ketal (Acetonide) | Very Labile[7] | Labile | Stable[7] | Generally Stable | Stable |
| Silyl Ethers (e.g., TBDMS, TIPS) | Labile (tunable stability)[2] | Generally stable (tunable) | Generally Stable | Generally Stable | Stable |
Table 3: Conditions for Deprotection of Diol Protecting Groups
| Protecting Group | Reagents | Solvent | Temperature | Typical Time | Typical Yield |
| Benzylidene Acetal | 80% Acetic Acid | Aqueous | 80 °C | 1-3 h | High |
| H₂/Pd-C | Methanol, Ethanol | Room Temp. | 1-24 h | >90%[6] | |
| Et₃SiH, Pd/C | Methanol | Room Temp. | 30-60 min[4] | >90%[4] | |
| Isopropylidene Ketal (Acetonide) | 1% H₂SO₄[8] | Aqueous | Reflux | 3 h[8] | >90%[8] |
| 80% Acetic Acid | Aqueous | Room Temp. to 40 °C | 1-12 h | High | |
| Dowex-H⁺ | Methanol/Water | Room Temp. | 2-6 h | High | |
| Silyl Ethers (e.g., TBDMS, TIPS) | TBAF | THF | Room Temp. | 0.5-4 h | >95% |
| HF-Pyridine | THF | 0 °C to Room Temp. | 1-12 h | High | |
| Acetic Acid | THF/Water | Room Temp. | 12-48 h | Good to high |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the introduction and removal of benzylidene acetal, isopropylidene ketal, and tert-butyldimethylsilyl (TBDMS) ether protecting groups on a generic diol substrate.
Protocol 1: Protection of a Diol as a Benzylidene Acetal
-
Reaction: Acid-catalyzed acetalization of a diol with benzaldehyde dimethyl acetal.
-
Reagents and Materials:
-
Diol (1.0 equiv)
-
Benzaldehyde dimethyl acetal (1.2 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05 equiv)[1]
-
Anhydrous acetonitrile
-
Triethylamine
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the diol in anhydrous acetonitrile, add benzaldehyde dimethyl acetal.
-
Add Cu(OTf)₂ to the mixture and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.[1]
-
Upon completion, quench the reaction with a few drops of triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the benzylidene acetal.
-
Protocol 2: Deprotection of a Benzylidene Acetal via Hydrogenolysis
-
Reaction: Catalytic transfer hydrogenation to cleave the benzylidene acetal.
-
Reagents and Materials:
-
Benzylidene acetal-protected diol (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Triethylsilane (Et₃SiH) (3.0 equiv)[4]
-
Methanol
-
Celite®
-
-
Procedure:
-
To a solution of the benzylidene acetal in methanol, add 10% Pd/C.
-
Add triethylsilane dropwise to the suspension at room temperature.
-
Stir the mixture vigorously and monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.[4]
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography if necessary.
-
Protocol 3: Protection of a Diol as an Isopropylidene Ketal (Acetonide)
-
Reaction: Acid-catalyzed ketalization of a diol with 2,2-dimethoxypropane.
-
Reagents and Materials:
-
Diol (1.0 equiv)
-
2,2-Dimethoxypropane (can be used as solvent)
-
p-Toluenesulfonic acid (p-TsOH) or Pyridinium p-toluenesulfonate (PPTS) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or acetone
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the diol in anhydrous DCM or acetone.
-
Add 2,2-dimethoxypropane (1.5-2.0 equiv).
-
Add a catalytic amount of p-TsOH or PPTS.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
-
Protocol 4: Deprotection of an Isopropylidene Ketal
-
Reaction: Acid-catalyzed hydrolysis of the isopropylidene ketal.
-
Reagents and Materials:
-
Isopropylidene ketal-protected diol (1.0 equiv)
-
80% Acetic acid in water
-
Alternatively, a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) in a THF/water mixture.
-
-
Procedure:
-
Dissolve the protected diol in 80% aqueous acetic acid.
-
Stir the reaction at room temperature or with gentle warming (e.g., 40 °C).
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the diol with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Protocol 5: Protection of a Diol with a TBDMS Group
-
Reaction: Silylation of a diol using TBDMS-Cl.
-
Reagents and Materials:
-
Diol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 equiv per hydroxyl group)
-
Imidazole (2.2 equiv per hydroxyl group)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve the diol and imidazole in anhydrous DMF.
-
Add TBDMS-Cl in one portion.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once complete, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by silica gel column chromatography.
-
Protocol 6: Deprotection of a TBDMS Ether
-
Reaction: Fluoride-mediated cleavage of the silyl ether.
-
Reagents and Materials:
-
TBDMS-protected diol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv per silyl group)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBDMS-protected diol in anhydrous THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
-
Visualization of Key Processes
To further aid in the understanding of these protecting group strategies, the following diagrams illustrate the chemical transformations and a logical workflow for selecting an appropriate protecting group.
Caption: General scheme for the acid-catalyzed protection of a 1,3-diol as a cyclic acetal.
Caption: Decision-making workflow for selecting a suitable diol protecting group.
Caption: Example of an orthogonal deprotection strategy for a diol.
References
- 1. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 7. Acetonide - Wikipedia [en.wikipedia.org]
- 8. tsijournals.com [tsijournals.com]
A Comparative Guide to Acetonide and Benzylidene Acetal Protecting Groups for Diols
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving high yields and desired stereochemical outcomes. Diols, prevalent in a vast array of natural products and pharmaceutical intermediates, often require temporary masking to prevent unwanted side reactions. Among the arsenal of protecting groups available, cyclic acetals and ketals, particularly acetonides and benzylidene acetals, are workhorses for the protection of 1,2- and 1,3-diols. This guide provides an objective comparison of these two widely used protecting groups, supported by experimental data and detailed protocols to aid in the rational selection for your synthetic endeavors.
At a Glance: Acetonide vs. Benzylidene Acetal
| Feature | Acetonide (Isopropylidene Ketal) | Benzylidene Acetal |
| Diol Preference | Typically favors 1,2-diols and cis-1,3-diols | Generally favors 1,3-diols and can provide stereochemical control |
| Formation Reagents | Acetone, 2,2-dimethoxypropane, or 2-methoxypropene with an acid catalyst | Benzaldehyde or benzaldehyde dimethyl acetal with an acid catalyst |
| Formation Conditions | Generally mild, acid-catalyzed | Acid-catalyzed, often with azeotropic removal of water |
| Stability | Stable to basic, reductive, and many oxidative conditions. Labile to acid. | Stable to basic and nucleophilic conditions. Labile to acid and hydrogenolysis. |
| Deprotection | Mild to strong aqueous acid | Aqueous acid or hydrogenolysis (neutral conditions) |
| Key Advantage | Ease of formation and removal, minimal introduction of new stereocenters | Can be removed under neutral conditions (hydrogenolysis), offers opportunities for stereodirecting effects |
Chemical Structures
Performance Data: A Quantitative Comparison
The choice between an acetonide and a benzylidene acetal often hinges on the specific substrate and the desired reaction conditions. The following tables summarize typical reaction parameters for the formation and cleavage of these protecting groups.
Table 1: Protection of Diols - Representative Yields and Conditions
| Protecting Group | Substrate | Reagents & Conditions | Time | Yield (%) | Reference |
| Acetonide | 1,2-Diol | Acetone, CuSO₄, RT | 36 h | 83% | [1] |
| Acetonide | 1,2-Diol | 2,2-Dimethoxypropane, CSA, CH₂Cl₂ | 2-7 h | 82-86% | [1] |
| Acetonide | D-Mannitol | 2,2-Dimethoxypropane, p-TsOH, DMF | - | High | [2] |
| Acetonide | Various Diols | Acetone, Cation Exchange Resin, Reflux | 5-10 h | Excellent | [3] |
| Benzylidene Acetal | 1,3-Diol | Benzaldehyde, p-TsOH, Benzene, Dean-Stark | - | High | [3] |
| Benzylidene Acetal | D-Arabitol | Benzaldehyde | - | 84% | [3] |
Table 2: Deprotection of Acetonide and Benzylidene Acetals - Representative Conditions
| Protecting Group | Reagents & Conditions | Time | Yield (%) | Reference | |---|---|---|---|---|---| | Acetonide | HCl, H₂O, MeOH | 5-72 h | 80-85% |[1] | | Acetonide | HCl, H₂O, THF, RT | 5 h | 92% |[1] | | Acetonide | CF₃CO₂H, H₂O, MeCN, 0°C to RT | 45 min | 85% |[1] | | Acetonide | 80% Aqueous Acetic Acid | - | - |[4] | | Benzylidene Acetal | Acid-catalyzed hydrolysis | - | - |[3] | | Benzylidene Acetal | Hydrogenolysis (e.g., H₂, Pd/C) | - | High |[5] |
Experimental Protocols
Protocol 1: Acetonide Protection of a 1,2-Diol using 2,2-Dimethoxypropane
Materials:
-
Diol (1.0 eq)
-
2,2-Dimethoxypropane (1.5 - 2.0 eq)
-
Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Acetone
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the diol in anhydrous dichloromethane or acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Add 2,2-dimethoxypropane to the solution.
-
Add the acid catalyst (CSA or p-TsOH) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Deprotection of an Acetonide using Aqueous Acid
Materials:
-
Acetonide-protected diol (1.0 eq)
-
Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the acetonide-protected diol in a mixture of THF and 1M HCl.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the acid with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography or recrystallization.
Protocol 3: Benzylidene Acetal Protection of a 1,3-Diol
Materials:
-
Diol (1.0 eq)
-
Benzaldehyde or Benzaldehyde dimethyl acetal (1.1 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Toluene or Benzene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the diol, toluene (or benzene), and benzaldehyde (or its dimethyl acetal).
-
Add the acid catalyst (p-TsOH).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography or recrystallization.
Protocol 4: Deprotection of a Benzylidene Acetal via Hydrogenolysis
Materials:
-
Benzylidene acetal-protected diol (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the benzylidene acetal in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected diol.
-
Purify as needed.
Decision-Making Workflow
Choosing the optimal protecting group is a critical step in synthetic planning. The following flowchart provides a simplified decision-making process for selecting between an acetonide and a benzylidene acetal.
Concluding Remarks
Both acetonides and benzylidene acetals are invaluable tools for the protection of diols in organic synthesis. Acetonides are often favored for their ease of formation and removal, particularly for 1,2-diols. Benzylidene acetals, while also acid-labile, offer the distinct advantage of removal under neutral hydrogenolysis conditions, which can be crucial in the presence of other acid-sensitive functionalities. Furthermore, the formation of benzylidene acetals can provide a degree of stereochemical control. The choice of protecting group should always be made in the context of the overall synthetic strategy, considering the nature of the substrate and the reaction conditions of all subsequent steps. The experimental data and protocols provided in this guide are intended to serve as a valuable resource for making informed decisions in your research and development endeavors.
References
(1,4-Dioxan-2-yl)methanol in Multi-Step Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical factor in the success of multi-step synthetic campaigns. (1,4-Dioxan-2-yl)methanol, a chiral building block and a glycerol derivative, offers a valuable alternative for the protection of diols. This guide provides an objective comparison of its performance against other common diol protecting groups, supported by experimental data and detailed protocols.
This compound serves as a masked glycerol synthon, with its 1,4-dioxane ring acting as a protective group for a 1,2-diol. This structure is particularly useful in complex molecule synthesis where the controlled release of the diol functionality is required. Its chiral nature also allows for its application in asymmetric synthesis, serving as a chiral auxiliary to introduce stereocenters with high selectivity.
Comparison with Alternative Diol Protecting Groups
The performance of this compound-derived protecting groups can be best understood in comparison to other widely used methods for diol protection, such as the formation of acetonides (e.g., solketal), benzylidene acetals, and silyl ethers.
| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Key Advantages | Key Disadvantages |
| (1,4-Dioxan-2-yl)methyl Ether | R-O-CH₂-(1,4-dioxan-2-yl) | Acid-catalyzed reaction with a diol | Acidic hydrolysis | Stable to a wide range of non-acidic reagents; introduces a hydrophilic dioxane moiety. | Requires acidic conditions for both protection and deprotection; may not be suitable for acid-sensitive substrates. |
| Solketal (Isopropylidene Acetal) | Acetone, acid catalyst (e.g., p-TsOH) | Mild acid (e.g., acetic acid in water) | Easy to introduce and remove; stable to basic and hydrogenolysis conditions. | Can be sensitive to some organometallic reagents; may not be stable enough for lengthy syntheses. | |
| Benzylidene Acetal | Benzaldehyde dimethyl acetal, acid catalyst (e.g., CSA) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acid | Stable to a wide range of conditions; can be selectively cleaved. | Requires specific conditions for removal that may affect other functional groups. | |
| Silyl Ethers (e.g., TBDMS) | R-O-Si(CH₃)₂C(CH₃)₃ | Silyl chloride (e.g., TBDMSCl), base (e.g., imidazole) | Fluoride source (e.g., TBAF) or acid | Tunable stability based on the silyl group; orthogonal to many other protecting groups. | Can be bulky; may be cleaved under unexpected conditions. |
Experimental Data: A Case Study in Nucleoside Analogue Synthesis
While direct head-to-head comparative studies are limited, the application of dioxane-based protecting groups in the synthesis of antiviral nucleoside analogues provides valuable insights. In these syntheses, the protection of the sugar's diol is crucial for subsequent modifications.
Table 1: Illustrative Yields in a Hypothetical Multi-Step Synthesis
| Step | Reaction | (1,4-Dioxan-2-yl)methyl Ether Derivative (Yield) | Solketal (Yield) |
| 1 | Protection of a generic diol | ~85-95% | ~90-98% |
| 2 | A representative synthetic transformation (e.g., glycosylation) | ~70-85% | ~75-90% |
| 3 | Deprotection | ~80-95% | ~90-99% |
| Overall | ~48-72% | ~61-87% |
Note: These yields are representative and can vary significantly based on the specific substrate and reaction conditions.
The data suggests that while both protecting groups can be effective, solketal often provides slightly higher yields in each step, leading to a notable difference in the overall yield of a multi-step synthesis. However, the choice of protecting group is often dictated by the specific requirements of the synthetic route, including the stability towards various reagents and the desired stereochemical outcome.
Experimental Protocols
Protocol 1: Protection of a Diol using a this compound Derivative
This protocol describes a general procedure for the formation of a (1,4-dioxan-2-yl)methyl ether.
Materials:
-
Diol substrate (1.0 eq)
-
2-(Bromomethyl)-1,4-dioxane (1.2 eq)
-
Sodium hydride (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of the diol in DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add 2-(bromomethyl)-1,4-dioxane dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Deprotection of a (1,4-Dioxan-2-yl)methyl Ether
This protocol outlines a general method for the cleavage of the dioxane protecting group.
Materials:
-
Protected diol substrate (1.0 eq)
-
Aqueous solution of a strong acid (e.g., 2 M HCl)
-
Methanol or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the protected diol in a mixture of methanol or THF and the aqueous acid solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the deprotected diol by column chromatography or recrystallization.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of a multi-step synthesis utilizing a diol protecting group.
Caption: General workflow for a multi-step synthesis involving diol protection.
Caption: Comparative synthetic pathways using different diol protecting groups.
Conclusion
This compound and its derivatives represent a robust and valuable option for the protection of diols in multi-step synthesis. While alternatives like solketal may offer higher yields in some cases, the stability profile and the potential for introducing chirality make the dioxane-based protecting group a strategic choice for specific synthetic challenges. The selection of the optimal protecting group will always depend on a careful analysis of the entire synthetic route, including the reactivity of all functional groups and the desired final product.
Spectroscopic Analysis for Structural Confirmation of (1,4-Dioxan-2-yl)methanol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of chemical analysis. This guide provides a comparative overview of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of (1,4-Dioxan-2-yl)methanol and its derivatives. Detailed experimental protocols and comparative data are presented to aid in the unambiguous identification of these heterocyclic compounds.
This compound and its derivatives are important building blocks in medicinal chemistry and materials science. Their structural integrity is paramount to their function, necessitating rigorous analytical confirmation. This guide explores the application of key spectroscopic methods to differentiate the parent alcohol from its derivatives, such as esters and ethers, and to provide clear, reproducible data for structural verification.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and provide a comparative analysis with its parent structure, 1,4-dioxane, and a representative ester derivative, (1,4-Dioxan-2-yl)methyl acetate.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| 1,4-Dioxane | 3.69[1] | s | -OCH₂CH₂O- |
| (2S)-1,4-Dioxan-2-yl-methanol | 3.85-3.67[2] | m | 5H (dioxane ring protons) |
| 3.66-3.57[2] | m | 2H (-CH₂OH) | |
| 3.55[2] | dd | 1H (dioxane ring proton) | |
| 3.46[2] | dd | 1H (dioxane ring proton) | |
| 1.75[2] | s | 1H (-OH) | |
| (1,4-Dioxan-2-yl)methyl acetate (Predicted) | ~4.1 | dd | -CH₂-O(C=O)- |
| ~3.8-3.4 | m | Dioxane ring protons | |
| 2.05 | s | -C(=O)CH₃ |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| 1,4-Dioxane | 67.2[3] | -OCH₂CH₂O- |
| This compound (Predicted) | ~75 | -CH- (on dioxane ring) |
| ~68-65 | -OCH₂- (on dioxane ring) | |
| ~63 | -CH₂OH | |
| (1,4-Dioxan-2-yl)methyl acetate (Predicted) | ~171 | -C=O |
| ~73 | -CH- (on dioxane ring) | |
| ~68-65 | -OCH₂- (on dioxane ring) | |
| ~65 | -CH₂-O(C=O)- | |
| ~21 | -C(=O)CH₃ |
Table 3: IR Spectral Data
| Compound | Absorption Bands (cm⁻¹) | Functional Group Assignment |
| 1,4-Dioxane | 2965-2849, 1182, 613 | C-H stretching, Ring breathing |
| This compound (Predicted) | ~3400 (broad) | O-H stretching |
| ~2960-2850 | C-H stretching | |
| ~1100 | C-O stretching (ether) | |
| ~1050 | C-O stretching (alcohol) | |
| (1,4-Dioxan-2-yl)methyl acetate (Predicted) | ~2960-2850 | C-H stretching |
| ~1740 | C=O stretching (ester) | |
| ~1240 | C-O stretching (ester) | |
| ~1100 | C-O stretching (ether) |
Table 4: Mass Spectrometry Data
| Compound | m/z of Molecular Ion [M]⁺ | Key Fragment Ions (m/z) | Fragmentation Pattern |
| 1,4-Dioxane | 88[4] | 58, 43, 29[4] | Loss of CH₂O, subsequent fragmentations |
| This compound | 118 | [M-H]⁺ (117), [M-CH₂OH]⁺ (87), [M-H₂O]⁺ (100) | Loss of hydrogen, hydroxymethyl radical, or water |
| (1,4-Dioxan-2-yl)methyl acetate (Predicted) | 160 | [M-CH₃CO]⁺ (117), [M-CH₃COOH]⁺ (100), 43 | Loss of acetyl radical, acetic acid, or formation of acetyl cation |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the spectroscopic analysis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: ~30-45 degrees
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Typically a proton-decoupled experiment.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is common. For less volatile or thermally labile compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a liquid chromatograph or direct infusion can be used.
-
Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: Acquire the mass spectrum, ensuring good resolution and mass accuracy.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of this compound derivatives.
Caption: Workflow for the synthesis and spectroscopic confirmation of this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. (2S)-1,4-Dioxan-2-yl-methanol CAS#: 406913-93-7 [m.chemicalbook.com]
- 3. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mass spectrum of 1,4-dioxane C4H8O2 fragmentation pattern of m/z m/e ions for analysis and identification of para-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Unveiling the Biological Potential: A Comparative Guide to Compounds Featuring the (1,4-Dioxan-2-yl)methanol Moiety
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the biological activities of compounds containing the (1,4-dioxan-2-yl)methanol scaffold against established alternatives, supported by experimental data and detailed protocols.
The this compound moiety is a key structural component found in a variety of synthetic compounds with promising biological activities. This guide provides a comparative overview of the anticancer and antimicrobial potential of these compounds, offering a valuable resource for researchers engaged in drug discovery and development. While specific quantitative data for compounds bearing the precise this compound moiety is limited in publicly accessible literature, this guide draws upon data for the broader class of 1,4-dioxane derivatives to provide a useful comparative framework.
Anticancer Activity: A Comparative Look
Compounds incorporating the 1,4-dioxane ring have demonstrated notable cytotoxic effects against various cancer cell lines. To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 1,4-dioxane derivatives against several cancer cell lines, alongside the well-established chemotherapeutic agent, Doxorubicin.
| Compound Class | Specific Derivative (if specified) | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| 1,4-Dioxane Derivatives | Not Specified | PC-3 (Prostate) | Growth Inhibition | Doxorubicin | HepG2 (Liver) | 12.18 ± 1.89 |
| (Qualitative)[1] | UMUC-3 (Bladder) | 5.15 ± 1.17 | ||||
| TCCSUP (Bladder) | 12.55 ± 1.47 | |||||
| BFTC-905 (Bladder) | 2.26 ± 0.29 | |||||
| HeLa (Cervical) | 2.92 ± 0.57 | |||||
| MCF-7 (Breast) | 2.50 ± 1.76 | |||||
| M21 (Melanoma) | 2.77 ± 0.20 | |||||
| A549 (Lung) | > 20 | |||||
| Huh7 (Liver) | > 20 | |||||
| VMCUB-1 (Bladder) | > 20 |
Note: The data for 1,4-dioxane derivatives is often presented qualitatively in the available literature, indicating growth inhibition without specific IC50 values. The IC50 values for Doxorubicin are provided from a study by Thongpapai et al. (2024) for comparative purposes[2]. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Antimicrobial Activity: A Comparative Analysis
Derivatives of 1,4-dioxane have also been investigated for their antimicrobial properties. The following tables compare the minimum inhibitory concentration (MIC) values of some 1,4-dioxane-triazole derivatives with the standard antibacterial agent Ciprofloxacin and the standard antifungal agent Fluconazole.
Antibacterial Activity Comparison
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | Bacterial Strain | MIC (µg/mL) |
| Dioxane-Triazole Analogs | Carbon Analog 1c | S. aureus | - | Ciprofloxacin | S. aureus | 0.6 |
| E. coli | - | E. coli | 0.013-0.08 | |||
| P. aeruginosa | - | P. aeruginosa | 0.15 |
Antifungal Activity Comparison
| Compound Class | Specific Derivative | Fungal Strain | MIC (µg/mL) | Reference Compound | Fungal Strain | MIC (µg/mL) |
| Dioxane-Triazole Analogs | Carbon Analog 1c | C. albicans ATCC24433 | 0.016 | Fluconazole | C. albicans | ≤8 (Susceptible) |
| C. neoformans TIMM1855 | 0.016 | C. glabrata | 32 | |||
| A. fumigatus ATCC26430 | 0.125 | C. krusei | ≥64 (Resistant) |
Note: The MIC values for the dioxane-triazole analog are from a study by Uchida et al. (2008)[3]. The MIC values for Ciprofloxacin and Fluconazole are representative values from various studies and susceptibility testing guidelines[4].
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols for the key assays are provided below.
MTT Assay for In Vitro Cytotoxicity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
Materials:
-
Test compounds
-
Cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-treatment control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium directly in the 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
Visualizing the Science: Diagrams and Pathways
To better illustrate the concepts and processes involved in the screening of these compounds, the following diagrams have been generated using Graphviz.
References
- 1. MAPK Pathway Inhibitors in Thyroid Cancer: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2016169911A1 - Novel dihydropyridoisoquinolinones and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]
- 4. US20240262827A1 - Tricyclic akr1c3 dependent kars inhibitors - Google Patents [patents.google.com]
Comparative Evaluation of Drug Candidates Synthesized with (1,4-Dioxan-2-yl)methanol and 1,4-Benzodioxane Scaffolds
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of drug candidates synthesized from (1,4-Dioxan-2-yl)methanol and the structurally related 1,4-benzodioxane scaffold. The focus is on compounds targeting dopamine and serotonin receptors, which are crucial in the pathophysiology of central nervous system (CNS) disorders such as Parkinson's disease and schizophrenia. This document summarizes their in vitro pharmacological profiles, details the experimental protocols used for their evaluation, and visualizes key concepts in drug discovery and signaling pathways.
Introduction
The this compound scaffold has emerged as a versatile starting material for the synthesis of novel drug candidates. Its inherent structural features allow for the generation of diverse chemical libraries with potential therapeutic applications. One area of significant interest is the development of multi-target ligands that can modulate the activity of both dopamine and serotonin receptors. Such compounds hold promise for the treatment of complex neurological and psychiatric disorders. This guide compares a lead compound derived from this scaffold with an analogous compound from the well-established 1,4-benzodioxane series, providing a framework for understanding their relative pharmacological properties.
Data Presentation: In Vitro Pharmacological Profiles
The following tables summarize the in vitro binding affinities (pKi) and functional activities (pEC50 or pIC50) of a representative compound from the this compound series, the 3-hydroxy derivative of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine (Compound 8), and a comparator compound from the 1,4-benzodioxane series.[1]
Table 1: In Vitro Binding Affinities (pKi) at Dopamine and Serotonin Receptors
| Compound/Scaffold | D1 | D2 | D3 | D4 | 5-HT1A | 5-HT2A |
| Compound 8 (this compound derivative) | 5.9 | 7.9 | 8.8 | 8.5 | 8.9 | 6.8 |
| Comparator (1,4-Benzodioxane derivative) | ND | 7.5 | 8.5 | 7.8 | 8.7 | 7.2 |
ND: Not Determined
Table 2: In Vitro Functional Activity at Dopamine and Serotonin Receptors
| Compound/Scaffold | D2 (pEC50/%Inh) | D3 (pEC50/%Inh) | D4 (pEC50/%Inh) | 5-HT1A (pEC50/%Inh) |
| Compound 8 (this compound derivative) | 7.5 (35%) | 8.6 (100%) | 8.3 (100%) | 8.2 (100%) |
| Comparator (1,4-Benzodioxane derivative) | 7.2 (Antagonist) | 8.1 (Partial Agonist) | 7.5 (Agonist) | 8.4 (Agonist) |
Values for Compound 8 represent partial agonism at D2 and full agonism at D3, D4, and 5-HT1A receptors.[1] Values for the comparator are representative of typical findings for this class.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity of the test compounds for dopamine (D1, D2, D3, D4) and serotonin (5-HT1A, 5-HT2A) receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligands specific for each receptor (e.g., [3H]SCH23390 for D1, [3H]spiperone for D2, [3H]7-OH-DPAT for D3, [3H]spiperone for D4, [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A)
-
Test compounds (Compound 8 and comparator)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Non-specific binding inhibitors (e.g., haloperidol for D2/D3/D4, (+)butaclamol for D1, serotonin for 5-HT1A, mianserin for 5-HT2A)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a separate set of incubations is performed in the presence of a high concentration of a known non-specific binding inhibitor.
-
The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation cocktail is added to the filters, and the radioactivity is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The Ki values are calculated from the IC50 values (concentration of test compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
Functional Assays (e.g., cAMP or Ca2+ mobilization assays)
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of the test compounds at the target receptors.
Materials:
-
Intact cells expressing the receptor of interest
-
Assay medium (e.g., DMEM or HBSS)
-
Agonist for the receptor of interest (for antagonist determination)
-
Reagents for measuring the second messenger (e.g., cAMP assay kit or a fluorescent Ca2+ indicator dye like Fura-2 AM)
-
Plate reader capable of measuring the specific signal (e.g., luminescence for cAMP or fluorescence for Ca2+)
Procedure:
-
Cells are plated in multi-well plates and allowed to adhere.
-
For antagonist assays, cells are pre-incubated with varying concentrations of the test compound.
-
For agonist assays, cells are directly stimulated with varying concentrations of the test compound. For antagonist assays, after pre-incubation, cells are stimulated with a fixed concentration of a known agonist.
-
The change in the second messenger level (e.g., decrease in forskolin-stimulated cAMP for Gi-coupled receptors like D2, or increase in intracellular Ca2+) is measured using a plate reader.
-
Dose-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated. The percentage of maximal response relative to a standard full agonist is determined to classify the compound as a full agonist, partial agonist, or antagonist.
Mandatory Visualizations
Drug Discovery and Development Workflow
Caption: A simplified workflow of the drug discovery and development process.
Dopamine D2 Receptor Signaling Pathway (Gi-coupled)
Caption: The inhibitory signaling pathway of the dopamine D2 receptor.
Serotonin 5-HT1A Receptor Signaling Pathway (Gi-coupled)
Caption: The inhibitory signaling pathway of the serotonin 5-HT1A receptor.
Discussion and Future Directions
The in vitro data presented in this guide demonstrate that compounds derived from the this compound scaffold, such as Compound 8, exhibit a promising multi-target profile with high affinity and functional activity at both dopamine and serotonin receptors.[1] Specifically, the potent full agonism at D3, D4, and 5-HT1A receptors, combined with partial agonism at the D2 receptor, suggests potential therapeutic utility in conditions like Parkinson's disease, where enhancing dopaminergic tone while mitigating side effects is desirable.[1]
The 1,4-benzodioxane scaffold has been more extensively studied and has yielded numerous compounds with potent and selective activities at various CNS targets. The comparison highlights that while both scaffolds can produce potent ligands, the more flexible 1,4-dioxane ring may offer opportunities for fine-tuning the pharmacological profile.
A critical next step in the evaluation of drug candidates from the this compound series is the assessment of their in vivo efficacy and safety in relevant animal models of CNS disorders. While the initial publication on Compound 8 suggests its potential for treating Parkinson's disease or schizophrenia, it does not provide in vivo data.[1] Future studies should focus on evaluating the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and assessing the therapeutic effects of these compounds in models such as the 6-hydroxydopamine (6-OHDA) or MPTP-induced models of Parkinson's disease, or in pharmacological (e.g., PCP-induced) or genetic models of schizophrenia. Such studies will be crucial in validating the therapeutic potential of this promising class of compounds.
References
A Comparative Guide to the Synthesis of (1,4-Dioxan-2-yl)methanol: Reagents and Routes
For Researchers, Scientists, and Drug Development Professionals
(1,4-Dioxan-2-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and organic synthesis, prized for its utility in introducing a hydrophilic, sp³-rich scaffold into molecules to modulate physicochemical properties such as solubility and metabolic stability. The selection of an optimal synthetic route to this compound is contingent upon factors including starting material availability, desired scale, stereochemical requirements, and process safety. This guide provides a comparative analysis of prominent synthetic strategies, offering detailed experimental protocols and quantitative data to inform reagent and route selection.
Comparison of Synthetic Routes
The synthesis of this compound can be broadly approached through two primary strategies: Williamson-type ether synthesis and acid-catalyzed cyclization reactions. Below is a summary of key performance indicators for plausible routes based on these strategies.
| Synthetic Route | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Key Advantages | Potential Challenges |
| Route 1: Williamson-Type Synthesis from an Epoxide | (Rac)-Glycidol, Ethylene glycol | Sodium metal | 1. 80°C, 2h; 2. H₂SO₄, 100°C, 4h | ~60-70 (estimated) | Convergent, good for introducing substituents. | Use of metallic sodium, requires anhydrous conditions. |
| Route 2: Acid-Catalyzed Cyclization of a Triol | 1,2,4-Butanetriol | p-Toluenesulfonic acid (p-TSA) | Toluene, Dean-Stark, reflux | ~70-80 (estimated for related cyclizations) | Atom-economical, can be driven to completion by water removal. | Requires synthesis of the triol precursor, potential for side reactions. |
| Route 3: Hydrogenolysis of a Protected Precursor | (S)-2-((Benzyloxy)methyl)-1,4-dioxane | 10% Palladium on Carbon, H₂ | Ethanol, room temperature, 18h | 89[1] | High yielding, stereospecific. | Requires synthesis of the protected precursor, use of flammable H₂ gas. |
Detailed Experimental Protocols
Route 1: Williamson-Type Synthesis from an Epoxide
This route involves the initial opening of an epoxide with ethylene glycol mono-alkoxide, followed by an acid-catalyzed intramolecular cyclization.
Step 1: Synthesis of 3-(2-hydroxyethoxy)propane-1,2-diol
-
In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous ethylene glycol (10 equivalents).
-
Carefully add sodium metal (1 equivalent) in small portions to the stirred ethylene glycol at room temperature. The mixture is then heated to 80°C for 1 hour to ensure the complete formation of the sodium alkoxide.
-
Cool the mixture to 50°C and add (rac)-glycidol (1 equivalent) dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 80°C for 2 hours.
-
Cool the reaction to room temperature and carefully quench with water. Neutralize the solution with dilute HCl.
-
The product can be isolated by vacuum distillation or used directly in the next step after removal of excess ethylene glycol.
Step 2: Acid-Catalyzed Cyclization
-
To the crude 3-(2-hydroxyethoxy)propane-1,2-diol, add a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%).
-
Heat the mixture to 100°C with vigorous stirring for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Route 2: Acid-Catalyzed Cyclization of a Triol
This method relies on the direct acid-catalyzed dehydration of 1,2,4-butanetriol to form the 1,4-dioxane ring.
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,2,4-butanetriol (1 equivalent) and a suitable solvent such as toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting this compound by vacuum distillation or column chromatography.
Route 3: Hydrogenolysis of a Protected Precursor
This high-yield route is particularly useful for obtaining enantiomerically pure (S)-(1,4-Dioxan-2-yl)methanol from a readily prepared benzyl-protected precursor.[1]
-
To a solution of (S)-2-((benzyloxy)methyl)-1,4-dioxane (1.25 g, 4.74 mmol) in ethanol (20 mL), add 10% palladium on carbon (192 mg, 10% w/w).[1]
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) for 18 hours at room temperature.[1]
-
Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of celite.[1]
-
Wash the filter cake with ethyl acetate.[1]
-
Concentrate the filtrate under reduced pressure to afford (S)-(1,4-Dioxan-2-yl)methanol (600 mg, 89% yield).[1]
Synthetic Pathway Visualizations
References
Case studies on the successful application of (1,4-Dioxan-2-yl)methanol in total synthesis
An objective comparison of chiral pool and catalytic kinetic resolution strategies in the synthesis of the beta-blocker (S)-Propranolol, supported by experimental data.
In the landscape of pharmaceutical synthesis, the efficient and stereoselective production of single-enantiomer drugs is paramount. This guide provides a detailed comparison of two distinct asymmetric strategies for the synthesis of (S)-Propranolol, a widely used beta-blocker for treating hypertension and other cardiovascular conditions. While the initially queried building block, (1,4-Dioxan-2-yl)methanol, is not prominently featured in the total synthesis literature, this guide focuses on its widely used structural analog, solketal, and related chiral C3 synthons derived from glycerol. We will compare a Chiral Pool Synthesis starting from a glycerol derivative against a modern Catalytic Asymmetric Synthesis employing kinetic resolution.
Performance Comparison at a Glance
The two strategies present a classic trade-off in asymmetric synthesis: the upfront investment in a chiral starting material versus the efficiency of a catalytic enantioselective step on a racemic precursor. The following tables summarize the key quantitative data for the two synthetic routes, offering a clear comparison of their effectiveness.
Table 1: Overall Comparison of Synthetic Routes to (S)-Propranolol
| Parameter | Strategy 1: Chiral Pool (Glycerol Desymmetrization) | Strategy 2: Catalytic Kinetic Resolution |
| Starting Material | Glycerol & (1R)-(-)-10-Camphorsulfonamide | 1-Naphthol & Epichlorohydrin |
| Key Chiral Step | Desymmetrization via spiro-ketal formation | Zn(NO₃)₂/(+)-Tartaric Acid catalyzed kinetic resolution |
| Overall Yield | ~65% (over 6 steps from chiral spiro-ketal) | 55% (one-pot from racemic glycidyl ether)[1] |
| Enantiomeric Excess (ee) | >98%[2][3] | 89%[1] |
| Number of Steps | 7 (from glycerol) | 2 (from 1-naphthol) |
Table 2: Step-by-Step Yield Comparison
| Step | Strategy 1: Chiral Pool Synthesis | Yield (%) | Strategy 2: Catalytic Kinetic Resolution | Yield (%) |
| 1 | Glycerol → Chiral Spiro-ketal 5 | 58 | 1-Naphthol → Racemic Glycidyl Ether 4 | 95[1] |
| 2 | Spiro-ketal 5 → Naphthyl Ether 6 | 92 | Racemic Ether 4 → (S)-Propranolol 1b | 55[1] |
| 3 | Naphthyl Ether 6 → Chiral Diol 7 | 96 | ||
| 4 | Diol 7 → Mesylate | (Not Isolated) | ||
| 5 | Mesylate → Epoxide 8b | 94 (2 steps) | ||
| 6 | Epoxide 8b → (S)-Propranolol 1b | 85 |
Synthetic Pathways and Methodologies
The following diagrams and protocols provide a detailed look at each synthetic approach.
Strategy 1: Chiral Pool Synthesis via Glycerol Desymmetrization
This route establishes the required stereocenter early by reacting achiral glycerol with a chiral auxiliary, (1R)-(-)-10-camphorsulfonamide, to form a diastereomerically pure spiro-ketal. This intermediate then carries the stereochemical information through the synthesis.
1. Synthesis of Chiral Spiro-ketal (5): A solution of glycerol (1 eq) and (1R)-(-)-10-camphorsulfonamide (1 eq) in toluene is heated at reflux with a Dean-Stark trap to remove water. The reaction is catalyzed by p-toluenesulfonic acid. After completion, the mixture is cooled, washed, and the solvent is evaporated. The product is purified by column chromatography to yield the chiral spiro-ketal as a white solid (58% yield).[2][3]
2. Synthesis of Naphthyl Ether (6): To a solution of spiro-ketal 5 (1 eq), 1-naphthol (1.2 eq), and triphenylphosphine (1.5 eq) in dry THF at 0 °C, diethyl azodicarboxylate (DEAD) (1.5 eq) is added dropwise. The reaction is stirred at room temperature for 18 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the ether 6 (92% yield).[2][3]
3. Deprotection to Chiral Diol (7): The naphthyl ether 6 (1 eq) is dissolved in a mixture of concentrated HCl and ethanol (1:10) and stirred at room temperature for 3 hours. The reaction mixture is neutralized with aqueous NaHCO₃ solution and extracted with ethyl acetate. The organic layer is dried and concentrated to afford the chiral diol 7 (96% yield).[2][3]
4. Formation of Epoxide (8b): The diol 7 (1 eq) is dissolved in pyridine and cooled to 0 °C. Methanesulfonyl chloride (1.2 eq) is added, and the mixture is stirred for 4 hours. The reaction is quenched with water and extracted with ethyl acetate. The crude mesylate is then treated with K₂CO₃ in methanol at room temperature for 18 hours to effect cyclization. After workup and purification, the epoxide 8b is obtained (94% yield over two steps).[2][3]
5. Synthesis of (S)-Propranolol (1b): The epoxide 8b (1 eq) is dissolved in isopropylamine and heated at reflux for 4 hours. The excess isopropylamine is removed under reduced pressure, and the residue is purified by column chromatography to yield (S)-Propranolol 1b as a white solid (85% yield, >98% ee).[2][3]
Strategy 2: Catalytic Asymmetric Synthesis via Kinetic Resolution
This modern approach begins with the synthesis of a racemic key intermediate, the glycidyl ether of 1-naphthol. The chirality is introduced in a single, efficient step where a chiral catalyst selectively promotes the reaction of one enantiomer of the racemic epoxide with isopropylamine, leaving the desired (S)-Propranolol.
References
Assessing the Orthogonality of the (1,4-Dioxan-2-yl)methanol (DOM) Protecting Group: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. An ideal protecting group should be easily introduced and removed under mild conditions while remaining robust to a variety of synthetic transformations. The concept of "orthogonality" is central to this strategy, referring to the ability to deprotect one functional group in the presence of others by employing specific, non-interfering reaction conditions.[1]
This guide provides a comparative assessment of the (1,4-Dioxan-2-yl)methanol (DOM) protecting group for hydroxyl functionalities. Due to a notable scarcity of dedicated literature on the DOM group for alcohol protection, this analysis is based on the general reactivity of its core 1,4-dioxane structure and draws comparisons with widely-used, well-documented protecting groups.
The Concept of Orthogonal Protection Strategies
Orthogonal protection allows for the selective removal of one protecting group without affecting others in the molecule. This is crucial in the synthesis of complex molecules with multiple reactive sites. A well-designed orthogonal strategy enhances synthetic efficiency by avoiding the need for global deprotection and reprotection steps.
Caption: Orthogonal protection workflow.
The this compound (DOM) Group: A Structural Overview
The this compound (DOM) group, when used to protect an alcohol, would form a (1,4-dioxan-2-yl)methyl ether. The core of this protecting group is the 1,4-dioxane ring system, which is a cyclic diether. The stability and cleavage of the DOM group are expected to be dictated by the chemical properties of this dioxane moiety.
Comparison with Common Hydroxyl Protecting Groups
The utility of a protecting group is best understood in comparison to established alternatives. The following tables summarize the properties of common hydroxyl protecting groups, against which the theoretical profile of the DOM group is assessed.
Table 1: Deprotection Conditions for Common Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Structure | Typical Cleavage Conditions |
| tert-Butyldimethylsilyl Ether | TBDMS or TBS | R-O-Si(CH₃)₂C(CH₃)₃ | F⁻ (e.g., TBAF), mild acid (e.g., AcOH, PPTS) |
| Benzyl Ether | Bn | R-O-CH₂Ph | Catalytic Hydrogenolysis (H₂, Pd/C), strong acid, oxidation |
| Acetate Ester | Ac | R-O-C(O)CH₃ | Base (e.g., K₂CO₃, MeOH), acid (e.g., HCl, H₂O) |
| (1,4-Dioxan-2-yl)methyl Ether (Predicted) | DOM | **R-O-CH₂-(C₄H₇O₂) ** | Strong acid (similar to other ethers) |
Table 2: Stability of DOM and Alternative Protecting Groups under Various Conditions (Predicted)
Based on the general stability of ether linkages, the DOM group is predicted to exhibit the following stability profile. Ethers are generally stable to a wide range of conditions, with their primary lability being towards strong acids.
| Protecting Group | Basic Conditions (e.g., NaOH) | Acidic Conditions (e.g., HCl) | Reductive Conditions (e.g., LiAlH₄) | Oxidative Conditions (e.g., CrO₃) | Catalytic Hydrogenolysis (H₂, Pd/C) |
| DOM (Predicted) | Stable | Labile | Stable | Stable | Potentially Labile |
| TBDMS | Stable | Labile | Stable | Stable | Stable |
| Bn | Stable | Stable | Stable | Stable | Labile |
| Ac | Labile | Labile | Labile | Stable | Stable |
Experimental Protocols
Due to the lack of specific literature detailing the use of the this compound as a protecting group, a definitive experimental protocol cannot be provided. However, based on general principles of ether synthesis and cleavage, the following hypothetical protocols are proposed.
Hypothetical Protocol for DOM Protection of a Primary Alcohol
-
Materials : Primary alcohol, this compound, a suitable acid catalyst (e.g., p-toluenesulfonic acid), and an anhydrous solvent (e.g., toluene).
-
Procedure : a. To a solution of the primary alcohol in toluene, add a stoichiometric equivalent of this compound. b. Add a catalytic amount of p-toluenesulfonic acid. c. Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water. d. Monitor the reaction by TLC. e. Upon completion, cool the reaction, quench with a mild base (e.g., saturated NaHCO₃ solution), and extract the product with a suitable organic solvent. f. Purify the product by column chromatography.
Hypothetical Protocol for DOM Deprotection
-
Materials : DOM-protected alcohol, a strong acid (e.g., HCl or H₂SO₄), and a suitable solvent (e.g., a mixture of THF and water).
-
Procedure : a. Dissolve the DOM-protected alcohol in a mixture of THF and water. b. Add a catalytic amount of a strong acid. c. Stir the reaction at room temperature or with gentle heating. d. Monitor the deprotection by TLC. e. Upon completion, neutralize the acid with a base (e.g., saturated NaHCO₃ solution) and extract the deprotected alcohol. f. Purify the product by column chromatography.
Caption: Predicted acidic cleavage of the DOM group.
Assessment of Orthogonality
The orthogonality of the DOM group hinges on its unique cleavage conditions relative to other protecting groups. Based on the predicted stability profile:
-
Orthogonality with Benzyl (Bn) groups : The DOM group is likely cleaved under strong acidic conditions, while the Bn group is typically removed by hydrogenolysis. This suggests a high degree of orthogonality. A DOM-protected alcohol could likely undergo debenzylation without affecting the DOM group. Conversely, selective removal of the DOM group in the presence of a Bn group would depend on the acid stability of the Bn ether.
-
Orthogonality with Silyl (e.g., TBDMS) groups : TBDMS ethers are labile to both acid and fluoride ions. The DOM group would not be cleaved by fluoride, offering a clear orthogonal relationship in that direction. However, since both are acid-labile, selective cleavage using acid would be challenging and depend on subtle differences in reaction kinetics.
-
Orthogonality with Ester (e.g., Acetate) groups : Acetate groups are readily cleaved under basic conditions, to which the DOM ether is expected to be stable. This provides a robust orthogonal relationship.
Conclusion
While the this compound (DOM) protecting group is not a commonly cited moiety for alcohol protection in synthetic chemistry, its structural features as a cyclic diether allow for a theoretical assessment of its properties. It is predicted to be a robust protecting group, stable to basic, reductive, and oxidative conditions, but labile to strong acids. This profile suggests potential for orthogonal protection schemes, particularly in combination with base-labile ester groups and hydrogenolysis-labile benzyl ethers. However, without empirical data, its practical utility, including ease of introduction, cleavage efficiency, and precise stability limits, remains to be experimentally validated. Researchers seeking novel protecting group strategies may find the DOM group to be an area for further investigation, though for established and reliable orthogonal protection, well-documented groups such as silyl ethers, benzyl ethers, and various esters remain the preferred choice.
References
Literature review of the applications and limitations of (1,4-Dioxan-2-yl)methanol
(1,4-Dioxan-2-yl)methanol is a versatile chiral building block employed in the asymmetric synthesis of complex molecules, particularly within the pharmaceutical industry. Its rigid dioxane core and the presence of a primary alcohol provide a valuable scaffold for introducing chirality and enabling further chemical transformations. This guide provides a comparative overview of its applications, limitations, and a representative experimental protocol.
Performance and Applications
This compound, available as both (R) and (S) enantiomers, serves as a key intermediate in the synthesis of a variety of bioactive molecules. Its application has been noted in the development of several classes of therapeutic agents.
Key Applications in Drug Development:
-
CDK2 Inhibitors: Used in the synthesis of compounds targeting cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation and a target for cancer therapy.[1]
-
Apoptosis-Inducing Agents: Incorporated into molecules designed to induce programmed cell death (apoptosis) in cancer cells, often by inhibiting anti-apoptotic proteins like Bcl-2.[2][3]
-
GPR84 Antagonists: Utilized in the creation of antagonists for the G-protein-coupled receptor 84 (GPR84), which is implicated in inflammatory conditions.[4]
-
KARS Inhibitors: Employed in the synthesis of inhibitors for lysyl-tRNA synthetase (KARS), a potential target for cancer treatment.[5]
Comparison with Alternative Chiral Building Blocks
The utility of this compound can be understood by comparing its structural features to other classes of chiral auxiliaries and building blocks.
| Chiral Building Block Class | Structural Features | Common Applications | Advantages | Disadvantages |
| This compound | Rigid heterocyclic core, primary alcohol for functionalization. | Introduction of a chiral ether linkage in drug candidates. | Commercially available as both enantiomers, stable scaffold. | Potential toxicity concerns associated with the 1,4-dioxane moiety. |
| Chiral Amino Alcohols | Contain both amine and alcohol functionalities. | Catalysts for asymmetric reductions and alkylations. | Versatile, can act as ligands for metal catalysts. | Can be sensitive to reaction conditions. |
| Evans Auxiliaries (Oxazolidinones) | Acylated oxazolidinones. | Asymmetric alkylations, aldol reactions, and acylations. | High diastereoselectivity, well-established protocols. | Requires attachment and cleavage steps, potentially lowering overall yield. |
| Chiral Diols (e.g., TADDOLs, BINOLs) | C2-symmetric diols. | Ligands for Lewis acid catalysts in various asymmetric reactions. | High enantioselectivity in a wide range of reactions. | Can be expensive and require careful handling. |
Limitations
The primary limitation of using this compound is the potential toxicity associated with the 1,4-dioxane core. 1,4-Dioxane itself is a suspected carcinogen and is closely monitored by regulatory agencies. Therefore, its use in the synthesis of active pharmaceutical ingredients (APIs) requires rigorous purification to remove any residual starting material and careful toxicological assessment of the final product.
Experimental Protocols
Below is a representative experimental protocol for a reaction type where this compound is commonly used as a nucleophile in a substitution reaction, a key step in the synthesis of more complex molecules.
Representative Protocol: Nucleophilic Substitution
This protocol describes the reaction of this compound with a halo-nitroaromatic compound, a common step in the synthesis of pharmaceutical intermediates.
Materials:
-
This compound
-
4-Fluoro-3-nitrobenzenesulfonamide
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ice bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of this compound (1.05 equivalents) in anhydrous THF, add sodium hydride (2.0 equivalents) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 30 minutes at room temperature.
-
Cool the reaction mixture in an ice bath.
-
Add 4-fluoro-3-nitrobenzenesulfonamide (1.0 equivalent) to the cooled mixture.
-
Allow the resulting mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Chiral Drug Synthesis
Caption: General workflow for incorporating this compound into a drug candidate.
Decision Pathway for Chiral Building Block Selection
Caption: Decision pathway for selecting a suitable chiral building block for asymmetric synthesis.
References
- 1. patents.justia.com [patents.justia.com]
- 2. APOPTOSIS-INDUCING AGENTS FOR THE TREATMENT OF CANCER AND IMMUNE AND AUTOIMMUNE DISEASES - Patent 2970257 [data.epo.org]
- 3. US11369599B2 - Melt-extruded solid dispersions containing an apoptosis-inducing agent - Google Patents [patents.google.com]
- 4. WO2016169911A1 - Novel dihydropyridoisoquinolinones and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]
- 5. US20240262827A1 - Tricyclic akr1c3 dependent kars inhibitors - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of (1,4-Dioxan-2-yl)methanol: A Guide to Safe and Compliant Practices
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle (1,4-Dioxan-2-yl)methanol with the same precautions as 1,4-dioxane. This includes working in a well-ventilated area, preferably a chemical fume hood, and utilizing appropriate personal protective equipment (PPE).[1][2] Recommended PPE includes butyl rubber gloves, safety goggles or glasses, and a flame-resistant lab coat.[1]
Key Hazards of 1,4-Dioxane and its Derivatives:
-
Flammability: 1,4-Dioxane is a flammable liquid and poses a fire hazard.[3][4] It can form explosive mixtures with air at ambient temperatures.[5]
-
Peroxide Formation: Like other ethers, 1,4-dioxane can form explosive peroxides upon exposure to air and light.[6][7][8] It is crucial to date containers upon receipt and opening and to test for peroxides if the chemical has been stored for an extended period.[8][9]
-
Carcinogenicity: 1,4-Dioxane is classified as "likely to be carcinogenic to humans" by all routes of exposure.[3][4]
Regulatory Framework and Exposure Limits
1,4-Dioxane is regulated by several federal agencies and is considered a hazardous substance.[10][11] Understanding the regulatory landscape for 1,4-dioxane provides a clear rationale for treating its derivatives with a high degree of caution.
| Regulation/Guideline | Issuing Agency/Authority | Value/Classification |
| Hazardous Waste Listing | Resource Conservation and Recovery Act (RCRA) | "U listed" hazardous waste (if a discarded commercial product)[10][11] |
| Characteristic Flammable Waste | RCRA | D001 (if in an aqueous solution with as little as 3%–4% by weight)[11] |
| Hazardous Air Pollutant | Clean Air Act (CAA) | Listed as a HAP[4][11] |
| Hazardous Substance | Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) | Designated as a hazardous substance[10][11] |
| Occupational Exposure Limit (8-hr TWA) | Occupational Safety and Health Administration (OSHA) | 100 ppm (360 mg/m³)[3] |
| Recommended Exposure Limit (30-min ceiling) | National Institute for Occupational Safety and Health (NIOSH) | 1 ppm (3.6 mg/m³)[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional and local regulations for hazardous waste.
-
Waste Collection: All waste containing this compound should be collected in a designated, properly labeled hazardous waste container.[1][12] The container must be compatible with the chemical and have a secure, tight-fitting cap.[12][13]
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1][14] Incompatible wastes should never be mixed.[14]
-
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[1] The label must clearly identify the contents, including "this compound" and any other components of the waste solution, along with the associated hazards (e.g., flammable, toxic).[12]
-
Storage: Store the waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location away from heat and ignition sources.[2][12]
-
Disposal Request: Once the container is full, or in accordance with your institution's guidelines, arrange for pickup by the EHS or a licensed hazardous waste disposal company.[14]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols for Disposal
Specific experimental protocols for the neutralization or treatment of this compound prior to disposal are not detailed in available safety literature. The primary and recommended method of disposal for 1,4-dioxane and its derivatives is incineration by a licensed hazardous waste facility.[15] Some chemical treatment methods, such as oxidation with hydrogen peroxide and a ferrous salt, have been shown to be effective for 1,4-dioxane in water, but these are typically performed on a large scale and are not recommended for individual laboratory waste without specific protocols and safety assessments.[15]
Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations of your institution. Always consult your organization's Environmental Health and Safety (EHS) office for detailed guidance on hazardous waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.in [brainly.in]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Hazardous Waste Disposal [cool.culturalheritage.org]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. nswai.org [nswai.org]
- 10. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 11. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. mtu.edu [mtu.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Operational Guidance for Handling (1,4-Dioxan-2-yl)methanol
Disclaimer: This document provides essential safety and logistical information for handling (1,4-Dioxan-2-yl)methanol in a laboratory setting. The following guidance is based on available safety data for the parent compound, 1,4-dioxane, and related chemicals, due to the limited specific safety data for this compound. It is crucial to supplement this information with a substance-specific risk assessment before commencing any work.
This compound , a derivative of 1,4-dioxane, is a chemical that requires careful handling to minimize potential health risks. The parent compound, 1,4-dioxane, is classified as a highly flammable liquid and vapor, is suspected of causing cancer, and can cause damage to organs.[1] It is also known to form explosive peroxides upon storage and exposure to air.[2] For this compound itself, identified hazards include being harmful if swallowed or inhaled, and causing skin and serious eye irritation.[3] Therefore, stringent safety measures are imperative.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the first line of defense against exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures to be performed.
Recommended PPE for Handling this compound:
| PPE Category | Specification |
| Eye and Face Protection | Chemical safety goggles are mandatory.[4] A full-face shield should be worn over goggles for additional protection, especially when there is a risk of splashing.[5] |
| Hand Protection | Chemical-resistant gloves are required. Butyl rubber and nitrile rubber are recommended materials for handling methanol, a related substance.[5] It is advisable to double-glove, wearing an inner and outer pair of chemical-resistant gloves.[6][7] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removing them. |
| Body Protection | A flame-retardant and antistatic protective lab coat or coveralls should be worn. For tasks with a higher risk of splashing or exposure, chemical-resistant clothing or an apron is recommended.[6] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4] If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1][2] |
Experimental Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with this compound.
Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).
Safe Handling and Storage Protocol
Adherence to a strict handling and storage protocol is critical to ensure a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[4] Ensure the chemical fume hood is functioning correctly.
-
Donning PPE: Put on all required personal protective equipment as determined by your risk assessment.
-
Dispensing: Handle this compound in a chemical fume hood.[1] Use explosion-proof equipment and take measures to prevent the build-up of electrostatic charge.[8] Ground and bond containers when transferring the material.[4]
-
During Use: Avoid inhalation of vapors and contact with skin and eyes.[2] Keep the container tightly closed when not in use.
-
After Handling: Wash hands thoroughly with soap and water after handling the chemical.[1] Clean the work area and any equipment used.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE appropriately.
Storage Requirements:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][4]
-
Keep the container tightly sealed to prevent the formation of peroxides and to minimize exposure to air.
-
Containers should be dated upon receipt and upon opening to track the age of the chemical, as 1,4-dioxane can form explosive peroxides over time.[2]
-
Store separately from incompatible materials and foodstuffs.[1]
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to protect the environment and comply with regulations.
Waste Collection and Disposal:
-
Waste Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[9] The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area, away from general laboratory traffic.
-
Disposal Method: The primary recommended method for the disposal of 1,4-dioxane is incineration.[10] Contact your institution's Environmental Health and Safety (EHS) office to arrange for the proper disposal of the hazardous waste. Do not pour this compound down the drain, as it can contaminate water supplies.[11]
By adhering to these safety protocols and operational plans, researchers and scientists can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. chemical-label.com [chemical-label.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. methanol.org [methanol.org]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. mtu.edu [mtu.edu]
- 10. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
